Lanthanum;oxomolybdenum
Description
Historical Development and Discovery of Lanthanum Oxomolybdenum Systems
The journey into the world of lanthanum oxomolybdenum compounds is not marked by a single discovery but rather by a gradual convergence of research streams involving its constituent elements. Lanthanum, a rare earth element, was first identified in 1839 by Swedish chemist Carl Gustaf Mosander as an impurity within cerium nitrate (B79036). nih.govwikipedia.org He named it from the Greek word lanthanein, meaning "to lie hidden," due to its initial elusiveness. wikipedia.org For over a century, research into lanthanum and its oxide, lanthana (La₂O₃), progressed independently of molybdenum chemistry.
The genesis of lanthanum oxomolybdenum systems can be traced back to the field of metallurgy, where researchers began exploring the effects of adding rare earth oxides to molybdenum to enhance its physical properties. molybdenum-alloy.com Molybdenum, a refractory metal with a high melting point, suffered from brittleness at room temperature and after high-temperature use. molybdenum-alloy.com Early research demonstrated that doping molybdenum with small amounts of lanthanum oxide could refine its grain structure, lower its brittle transition temperature, and significantly improve its toughness, high-temperature strength, and ductility. molybdenum-alloy.comrmme.ac.cn This led to the development of molybdenum-lanthanum oxide (Mo-La₂O₃) alloys, which found applications as high-temperature structural materials. molybdenum-alloy.comtandfonline.com
A pivotal moment in the specific field of lanthanum oxomolybdenum compounds occurred around the year 2000 with the discovery of high oxide ion conductivity in lanthanum molybdate (B1676688), specifically La₂Mo₂O₉. researchgate.net This discovery shifted the focus from purely structural applications to functional materials, opening a new chapter in the exploration of these complex oxides.
Evolution of Academic Research Paradigms in Lanthanum Oxomolybdenum Chemistry
The academic interest in lanthanum oxomolybdenum compounds has undergone a significant evolution. Initially, the research paradigm was dominated by materials science and metallurgy, focusing on the strengthening mechanisms of lanthanum oxide particles within a molybdenum metal matrix. molybdenum-alloy.comtandfonline.comscientific.net Studies in this era were centered on powder metallurgy techniques, thermo-mechanical processing, and the resulting microstructure and mechanical properties of Mo-La₂O₃ alloys. molybdenum-alloy.comscientific.net
The discovery of fast ionic conductivity in La₂Mo₂O₉ at the beginning of the 21st century triggered a paradigm shift. researchgate.netcambridge.org Research began to concentrate on the synthesis, characterization, and optimization of the functional properties of these oxide ceramics. A significant body of work emerged focusing on the α-to-β phase transition in La₂Mo₂O₉ around 580°C, which is responsible for the sharp increase in its ionic conductivity. researchgate.netcambridge.org Researchers explored various synthesis methods, such as solid-state reactions, sol-gel processes, and citrate-nitrate auto-ignition, to produce phase-pure materials. cambridge.orgsciensage.info A major research thrust has been the chemical substitution at the lanthanum or molybdenum sites to stabilize the highly conductive cubic β-phase at lower temperatures. researchgate.net
More recently, the research focus has expanded into nanoscience and catalysis. Scientists are now exploring the synthesis of nanocrystalline lanthanum molybdates and their applications in diverse fields. sciensage.infoacs.org The unique electronic and structural properties of these materials have been harnessed for photocatalysis, where they are used to degrade organic pollutants. sciensage.inforesearchgate.net There is also growing interest in their synergistic catalytic effects, where the combination of lanthanum and molybdenum oxides enhances catalytic activity for various chemical reactions, such as the disproportionation of hydrogen peroxide. nih.gov
Scope and Significance of Lanthanum Oxomolybdenum Compounds in Modern Materials Science and Catalysis
Lanthanum oxomolybdenum compounds represent a versatile class of materials with substantial significance in both materials science and catalysis. Their scope is broad, ranging from high-performance alloys to advanced functional ceramics.
In materials science , the primary significance lies in their application as:
High-Temperature Structural Materials: Mo-La₂O₃ alloys are crucial in industries requiring materials that can withstand extreme temperatures without losing mechanical integrity. molybdenum-alloy.comtandfonline.com The addition of lanthanum oxide raises the recrystallization temperature of molybdenum, making it more stable and durable for applications like furnace components and specialized wiring. tandfonline.com
Ionic Conductors: Compounds like La₂Mo₂O₉, often referred to as LAMOX-based materials, are prominent as fast oxide-ion conductors. researchgate.net This property makes them highly promising candidates for electrolytes in solid oxide fuel cells (SOFCs), which are clean and efficient energy conversion devices. acs.org
Luminescent Materials: Rare-earth molybdates, including lanthanum molybdate, serve as excellent host matrices for luminescent ions (phosphors). acs.org When doped with other rare-earth elements, they exhibit strong light absorption and emission properties, making them suitable for applications in lighting, displays, and bioimaging. acs.org
In catalysis , the synergy between lanthanum and molybdenum offers significant advantages:
Heterogeneous Catalysis: Lanthanum molybdates have demonstrated notable catalytic activity in various reactions. They have been investigated for the dry reforming of methane (B114726) and can act as promoters for other catalysts. d-nb.info
Photocatalysis: As semiconductor materials, nanocrystalline lanthanum molybdenum oxides can be activated by light to generate electron-hole pairs, which in turn produce reactive oxygen species to degrade organic dyes and pollutants in water. sciensage.inforsc.org
Selective Adsorption: The unique surface chemistry of materials like La₂Mo₂O₉ allows for the highly selective and rapid adsorption of specific types of organic dyes from industrial wastewater, offering a new platform for environmental remediation. researchgate.netrsc.org
The continued exploration of these compounds, particularly at the nanoscale, promises to unlock even more applications, cementing their importance in the development of advanced materials and sustainable technologies.
Data Tables
Table 1: Key Properties of La₂Mo₂O₉
| Property | Value/Description | References |
|---|---|---|
| Common Name | Lanthanum Molybdate (LAMOX) | researchgate.net |
| Phase Transition | Monoclinic (α) to Cubic (β) | researchgate.net |
| Transition Temperature | ~580 °C | researchgate.net |
| Ionic Conductivity (β-phase) | 0.06 S/cm at 800 °C | researchgate.net |
Table 2: Timeline of Key Developments
| Year | Development | Significance | References |
|---|---|---|---|
| 1839 | Discovery of Lanthanum | Foundation for all lanthanum-based chemistry. | nih.govwikipedia.org |
| Late 20th Century | Development of Mo-La₂O₃ alloys | Improved mechanical properties of molybdenum for high-temperature applications. | molybdenum-alloy.comrmme.ac.cn |
| ~2000 | Discovery of high ionic conductivity in La₂Mo₂O₉ | Opened the field of functional lanthanum oxomolybdenum ceramics. | researchgate.net |
| 2005 | Report on La-Mo catalytic synergy | Highlighted the potential of combined oxides in catalysis. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
147231-37-6 |
|---|---|
Molecular Formula |
LaMoO |
Molecular Weight |
250.85 g/mol |
IUPAC Name |
lanthanum;oxomolybdenum |
InChI |
InChI=1S/La.Mo.O |
InChI Key |
SCJGVKYSOPVNSS-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[La] |
Origin of Product |
United States |
Synthesis Methodologies for Lanthanum Oxomolybdenum Compounds
Solid-State Reaction Techniques
Solid-state synthesis represents a conventional and widely utilized approach for producing multicomponent oxides. This method involves the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the crystal lattices of the reactants.
Conventional High-Temperature Solid-State Synthesis
Conventional high-temperature solid-state synthesis is a foundational method for producing crystalline lanthanum oxomolybdenum compounds. This technique typically involves the intimate mixing of stoichiometric amounts of precursor materials, such as lanthanum oxide (La₂O₃) and molybdenum oxide (MoO₃), followed by repeated cycles of grinding and calcination at high temperatures. The exothermicity from the decomposition of certain precursors can facilitate the conversion of metals to their oxides, thereby promoting the formation of the desired molybdate (B1676688) phases. aip.org
The selection of appropriate heating cycles, including temperature and duration, is critical in determining the phase composition and microstructure of the final product. For instance, studies have shown that different phases of lanthanum molybdate, such as β-La₂Mo₂O₉, La₆Mo₈O₃₃, La₂Mo₃O₁₂, and La₂MoO₆, can be selectively synthesized by carefully controlling the synthesis temperature and holding time. researchgate.net Research has demonstrated that nearly ninety percent of the β-La₂Mo₂O₉ phase can be achieved at 1000 °C with a 6-hour holding time. researchgate.net Longer holding times at this temperature tend to favor the formation of more oxygen-rich compounds. researchgate.net
The particle size of the synthesized powders is also influenced by the thermal treatment, with grain sizes observed to increase with longer holding times. researchgate.net For example, the grain size has been shown to increase from 0.2 µm to 1.5 µm as the holding time is extended. researchgate.net
| Synthesis Temperature (°C) | Holding Time (h) | Resulting Phase Composition | Crystal Size (nm) |
|---|---|---|---|
| 1000 | 6 | ~90% β-La₂Mo₂O₉ | 43.3 |
Powder Metallurgical Processing
Powder metallurgy offers an alternative solid-state route for the fabrication of materials incorporating lanthanum and molybdenum. This process typically involves the blending of metal or metal oxide powders, followed by compaction and sintering at elevated temperatures. In the context of lanthanum-molybdenum systems, this technique is often employed to produce lanthanated molybdenum alloys where lanthanum oxide particles are dispersed within a molybdenum matrix. elmettechnologies.com
The process starts with pure molybdenum oxide, which is then doped with lanthanum. elmettechnologies.com The resulting powders are then processed to create components with enhanced properties, such as a higher recrystallization temperature and improved ductility after recrystallization compared to pure molybdenum. elmettechnologies.com While this method is prominent for producing metallic alloys, the underlying principles of high-temperature diffusion and phase formation are shared with the synthesis of complex oxides. Additive manufacturing techniques, a modern extension of powder metallurgy, have also been explored for creating molybdenum-lanthanum oxide alloys, demonstrating the potential for fabricating complex geometries.
Wet Chemical Synthesis Approaches
Wet chemical methods provide alternative pathways to synthesize lanthanum oxomolybdenum compounds, often at lower temperatures and with better control over particle size and homogeneity compared to solid-state reactions. These techniques involve the dissolution of precursors in a solvent, followed by a chemical reaction to form a precursor, which is then thermally decomposed to yield the final product.
Sol-Gel Methodologies
The sol-gel process is a versatile wet chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the synthesis of lanthanum molybdate powders, lanthanum nitrate (B79036), ammonium (B1175870) molybdate, and citric acid are often used as the main raw materials. scientific.net The process involves the formation of a sol, followed by gelation and subsequent drying and calcination to obtain the final oxide powder.
Key parameters that influence the characteristics of the final product include the sintering temperature, aging time, and the pH of the solution. scientific.net For instance, a sintering temperature of 550°C, an aging time of 1 hour, and a pH of 1.5 have been identified as optimal conditions for the preparation of lanthanum molybdate powders via this method. scientific.net The sol-gel approach can also be modified to synthesize more complex systems, such as lanthanum cerium molybdate nanoparticles, where citric acid acts as a complexing agent. researchgate.net
| Precursors | Optimal Sintering Temperature (°C) | Optimal Aging Time (h) | Optimal pH |
|---|---|---|---|
| Lanthanum nitrate, Ammonium molybdate, Citric acid | 550 | 1 | 1.5 |
Citrate-Nitrate Auto-Ignition Process
The citrate-nitrate auto-ignition process is a rapid and efficient method for the synthesis of fine oxide powders. This technique involves the exothermic decomposition of a precursor gel, typically formed from metal nitrates and a fuel such as citric acid or urea. The heat generated during the combustion process facilitates the formation of the desired crystalline phase in a very short time.
This method has been successfully employed to synthesize lanthanum molybdenum oxide (La₂Mo₂O₉). hpmpc.orgresearchgate.net The process utilizes a fixed citrate (B86180) to nitrate ratio, and the crystalline product is formed instantaneously during the combustion. hpmpc.orgresearchgate.net This technique is known for producing phase-pure materials with high conductivity. hpmpc.org The thermal decomposition of lanthanum nitrate in the presence of citrate is a key step, and studies have shown that the decomposition pathway can be influenced by the surrounding atmosphere. researchgate.net
Chemical Precipitation Method
Chemical precipitation is a straightforward and scalable method for the synthesis of inorganic materials. It involves the formation of a solid product from a solution by a chemical reaction. This technique has been utilized for the large-scale synthesis of various molybdate nanostructures. rsc.orgbohrium.com
In a typical procedure for synthesizing molybdates, aqueous solutions of the metal precursors, such as lanthanum nitrate and a molybdate source like sodium molybdate or ammonium heptamolybdate, are mixed under controlled conditions to precipitate a precursor compound. This precursor is then isolated and heat-treated to obtain the final lanthanum oxomolybdenum product. The morphology and particle size of the resulting material can be influenced by factors such as reactant concentrations, the choice of precipitating agent, and the reaction temperature. scientific.net This method is considered cost-effective and environmentally friendly as it often avoids the use of harsh reaction conditions or expensive organic solvents. bohrium.com The coprecipitation method, a variation of this technique, is noted for its ability to produce homogeneous materials at relatively low temperatures with high yields. nih.gov
Hydrothermal and Solvothermal Routes
Hydrothermal and solvothermal syntheses are versatile solution-based methods for producing crystalline materials from aqueous or non-aqueous solutions, respectively, under elevated temperature and pressure. These techniques are particularly effective for creating well-defined nanostructures and complex oxides at temperatures lower than those required for traditional solid-state reactions.
In the context of lanthanum oxomolybdenum compounds, hydrothermal routes have been successfully employed to synthesize various morphologies. For instance, a simple, surfactant-free hydrothermal approach has been used to create La2(MoO4)3 with a unique "micropompon" structure, which consists of micrometer-scale spheres assembled from nanoflakes rsc.orgfrontiersin.org. Another application of this method is the preparation of nanocomposites, such as La2(MoO4)3 supported on reduced graphene oxide (La2(MoO4)3@rGO), for use in electrochemical sensors acs.org. While effective in producing nanocrystalline materials, hydrothermal synthesis in the absence of surfactants can sometimes lead to extensive aggregation of the resulting particles acs.orgresearchgate.netacs.org. The use of surfactants like oleic acid and oleylamine (B85491) can mitigate this, as demonstrated in the synthesis of NaLa(MoO4)2 which formed relatively large tetragonal bipyramid crystals acs.orgresearchgate.net.
Solvothermal synthesis extends these principles to non-aqueous solvents, allowing for a different range of reaction conditions and potentially different product morphologies or phases. A lanthanide metal-organic framework, [La(HL)(DMF)2(NO3)], has been synthesized under solvothermal conditions, showcasing the method's utility in creating complex coordination structures nih.gov.
Bradley Reaction for Nanoparticle Formation
The Bradley reaction offers a non-hydrolytic, surfactant-free approach to synthesizing metal oxide nanoparticles. This method involves the low-temperature decomposition of metal alkoxide precursors in a non-aqueous solvent, such as an alcohol or ketone, through an ether elimination process. It is particularly advantageous for producing small, uniform, and hydrophilic nanoparticles, sometimes yielding crystalline products directly from the wet chemical synthesis without the need for subsequent high-temperature annealing rsc.org.
For lanthanum oxomolybdenum compounds, the Bradley reaction typically involves the interaction of lanthanum isopropoxide with molybdenum(VI) alkoxides acs.orgresearchgate.net. The reaction, often carried out in solvents like acetophenone (B1666503) or allyl alcohol, yields nanosized, poorly crystalline products of complex composition acs.orgresearchgate.net. The stoichiometry of the final product can be controlled by the initial ratio of the lanthanum and molybdenum precursors acs.orgresearchgate.net.
A key step following the initial reaction is a thermal treatment of the precipitates. Heating the precursor material to temperatures above 700 °C leads to the formation of stoichiometric phases, such as α- and β-La2Mo2O9 acs.orgresearchgate.net. This post-synthesis annealing is crucial for developing the desired crystalline structure and properties of the final lanthanum oxomolybdenum material rsc.org. The Bradley reaction also allows for the incorporation of dopants, such as other rare-earth elements, by introducing their alkoxide precursors into the initial reaction mixture rsc.org.
Advanced Synthesis Techniques
Beyond the more common synthesis routes, several advanced techniques have been developed to produce lanthanum oxomolybdenum compounds with specific characteristics, such as large single crystals for fundamental property measurements or highly active catalysts for industrial applications.
Flux Growth Methods for Single Crystal Development
The flux growth method is a high-temperature solution growth technique used to obtain large, high-quality single crystals of materials that melt incongruently or at very high temperatures. In this method, the constituent oxides are dissolved in a molten salt, or "flux," which acts as a solvent. The single crystals are then grown by slowly cooling the molten solution, allowing for the precipitation of the desired crystalline phase.
This technique has been successfully applied to grow single crystals of lanthanum oxomolybdenum compounds. For example, transparent, colorless single crystals of La4Mo7O27 with dimensions of 0.8 × 0.3 × 0.2 mm³ have been grown using boric acid (H3BO3) as a flux acs.org. The starting materials for this synthesis were lanthanum oxide (La2O3), molybdenum trioxide (MoO3), and H3BO3 in a specific molar ratio. The optimized growth conditions involved a growth temperature of 727°C, a growth time of 95 hours, and a slow cooling rate of 0.5°C per hour acs.org. The choice of flux and the precise control over the temperature profile are critical for obtaining well-formed single crystals with minimal defects.
Molten Method for Catalyst Preparation
The molten salt synthesis (MSS) method is an environmentally friendly and cost-effective technique for preparing complex metal oxide nanoparticles. This approach utilizes a molten salt as a reaction medium, which facilitates higher reaction rates at relatively low temperatures by improving the diffusion of the reactants rsc.org. The choice of salt is crucial and is based on its melting point, chemical compatibility with the reactants, and solubility in a solvent (typically water) for easy removal after the reaction.
While not exclusively used for catalyst preparation, the MSS method is well-suited for producing high-surface-area oxide nanoparticles that are often desirable in catalysis. The general procedure involves mixing the precursor metal oxides or salts with a suitable inorganic salt (e.g., a eutectic mixture of alkali nitrates or chlorides) and heating the mixture above the melting point of the salt to initiate the reaction. After a designated reaction time, the mixture is cooled, and the salt is washed away, leaving the desired oxide product. This method has been noted for its simplicity, reliability, and scalability in producing complex metal oxides like lanthanum hafnate rsc.org. The principles of MSS can be applied to the synthesis of lanthanum oxomolybdenum catalysts by selecting appropriate lanthanum and molybdenum precursors and a suitable molten salt medium.
Wet Impregnation for Composite Catalysts
Wet impregnation is a widely used method for preparing supported catalysts, where a porous support material is filled with a solution containing the precursor of the active catalytic species. After impregnation, the solvent is evaporated, and the material is typically calcined to decompose the precursor and form the final active phase.
This technique can be used to create composite catalysts involving lanthanum oxomolybdenum compounds. For instance, a porous ceramic of tungsten-doped lanthanum molybdenum oxide (La2MoWO9) can be impregnated with a molten eutectic mixture of lithium, sodium, and potassium carbonates acs.org. In this case, the pre-synthesized porous lanthanum oxomolybdenum material acts as the support, and the molten carbonates are the impregnated phase, resulting in a composite dual-phase membrane acs.org. The impregnation process involves soaking the porous pellets in the molten carbonate mixture to allow the liquid to percolate through the porous network. This method is effective for creating intimate contact between the two phases, which is crucial for the functionality of composite materials in applications such as gas separation membranes or catalysts.
Silicon-Containing Intermediate Reaction Pathways
The incorporation of silicon into lanthanum oxomolybdenum structures can lead to the formation of novel compounds with unique crystal structures. Research has demonstrated the synthesis of a complex lanthanum molybdenum silicon oxide, La3Mo4SiO14 acs.org. This compound is described as an unusual cluster compound of molybdenum, indicating that the presence of silicon facilitates the formation of complex molybdenum-based polyhedral units within the crystal lattice acs.org.
While the specific intermediate reaction pathways are not fully elucidated in the available literature, the synthesis of such a compound implies a reaction mechanism where silicon precursors participate in the formation of the final crystal structure, rather than acting as a dopant that substitutes for other elements in a pre-existing lattice. The synthesis of La3Mo4SiO14 points to the possibility of designing new materials in the La-Mo-Si-O system, where silicon plays a crucial structural role, potentially leading to materials with novel electronic or magnetic properties. Further research is needed to understand the precise reaction intermediates and mechanisms that govern the formation of these complex silicon-containing oxides.
Structural Elucidation and Crystallographic Investigations of Lanthanum Oxomolybdenum Systems
Crystallographic Structures and Polymorphism
Lanthanum oxomolybdenum systems exhibit a rich polymorphism, with their crystal structures being highly dependent on stoichiometry, synthesis conditions, and temperature. The ability of molybdenum to adopt various coordination environments and the flexibility of the lanthanum cation coordination sphere contribute to this structural diversity.
Detailed crystallographic studies have identified several distinct phases in lanthanum oxomolybdenum compounds, primarily featuring monoclinic, tetragonal, and cubic symmetries.
La2(MoO4)3 : This compound crystallizes in a monoclinic structure, which is a new ordered defect scheelite type. iucr.org The structure belongs to the space group C2/c and is derived from the scheelite (CaWO4) structure through the ordered arrangement of vacancies on one-third of the Ca2+ sites. iucr.org At high temperatures, a disordered defect-scheelite structure is presumed to exist. iucr.org
La2Mo2O9 : This material is known for its phase transition from a low-temperature monoclinic α-phase to a high-temperature cubic β-phase at approximately 580°C. emerald.comresearchgate.netnih.gov This transition is a critical feature, as the cubic β-phase exhibits high oxygen ion conductivity, making it a material of interest for solid oxide fuel cells. emerald.comresearchgate.net The high-temperature β-form has a cubic structure with the space group P213. emerald.com
La2MoO6 : Lanthanum oxymolybdate, La2MoO6, primarily crystallizes in a tetragonal phase at synthesis temperatures above 1000°C. acs.org Different space groups have been reported for this tetragonal phase, including I4̅2m, I41/acd, and I4̅c2, depending on factors like synthesis temperature and the presence of dopants. acs.orgsemanticscholar.orgmdpi.com For instance, single crystals grown at 800°C were found to have a tetragonal layered structure with the space group I4̅2m. mdpi.com Doping can also induce phase transformations; for example, the incorporation of cadmium can lead to the formation of a cubic fluorite-like structure. semanticscholar.org
| Compound | Phase | Crystal System | Space Group | Lattice Parameters (Å, °) |
|---|---|---|---|---|
| La2(MoO4)3 | - | Monoclinic | C2/c | a = 17.006, b = 11.952, c = 16.093, β = 108.44 |
| La2Mo2O9 | α-phase (<580°C) | Monoclinic | P21/c | - |
| La2Mo2O9 | β-phase (>580°C) | Cubic | P213 | - |
| La2MoO6 | - | Tetragonal | I41/acd | - |
| La2MoO6 (Cd-doped) | - | Cubic (Fluorite-like) | - | - |
The crystal structures of lanthanum oxomolybdenum compounds are built from the linkage of lanthanum-oxygen and molybdenum-oxygen coordination polyhedra.
In the monoclinic La2(MoO4)3 structure, the local coordination environments are similar to those in scheelite. The La3+ ion is in an eight-fold coordination with oxygen, forming LaO8 polyhedra, while the Mo6+ ion is located in a slightly distorted tetrahedral environment, forming MoO4 units. iucr.orgosti.gov
The structure of the fast oxygen ion conductor β-La2Mo2O9 is more complex. The high ionic conductivity is attributed to the flexibility of the molybdenum coordination environment and the disordered nature of the oxygen sublattice. researchgate.net Its room-temperature monoclinic α-phase precursor exhibits a mixture of four, five, and six-coordinated Mo sites (MoO4, MoO5, and MoO6). acs.org This variability is considered a key factor in providing a low-energy pathway for oxygen ion migration in the high-temperature cubic form. researchgate.netacs.org In the cubic β-phase, the La3+ cations are surrounded by seven or eight oxygen ions, forming LaO7 and LaO8 polyhedra. bjp-bg.com
For magnesium-doped La2MoO6, the La3+ cations are located at the center of distorted cubes (LaO8), while the molybdenum atoms maintain a tetrahedral oxygen environment (MoO4). mdpi.com
Structural Defects and Disorder Phenomena
Structural defects, particularly those involving the oxygen sublattice, are intrinsic to lanthanum oxomolybdenum systems and play a pivotal role in determining their structural stability and functional properties, such as ionic conductivity.
Disorder within the oxygen sublattice is a defining characteristic of many lanthanum oxomolybdenum phases, especially those with high ionic conductivity. The transition from the monoclinic α-phase to the cubic β-phase in La2Mo2O9 is a prime example. This transition is not merely a change in symmetry but represents a shift from a static distribution of oxygen ions in the monoclinic phase to a dynamic disorder in the cubic phase. nih.govarxiv.org Neutron atomic pair distribution function (PDF) analysis has shown that the local structures of the two polymorphs are nearly identical, suggesting that the high conductivity of the β-phase originates from oxygen ions "jumping" between sites, leading to a dynamically disordered oxygen sublattice that appears as partial occupancy on average crystallographic sites. nih.govarxiv.org This intrinsic disorder creates a high concentration of mobile charge carriers, facilitating rapid oxygen ion transport. emerald.com
Oxygen vacancies are fundamental point defects that significantly influence the stability of various crystalline phases in lanthanum oxomolybdenum systems. The formation of these vacancies can be driven by aliovalent doping or by synthesis under reducing conditions. semanticscholar.org These vacancies are not merely defects but can be a crucial component for stabilizing specific structures.
A clear example is the stabilization of a cubic fluorite-like phase in La2MoO6 through heterovalent substitution. When divalent cadmium (Cd2+) replaces trivalent lanthanum (La3+), oxygen vacancies are created to maintain charge neutrality in the crystal structure (La2-xCdxMoO6-x/2). semanticscholar.org This introduction of vacancies is critical for the transformation from the native tetragonal structure to the cubic fluorite-like phase. semanticscholar.org The content of the cubic phase increases with the concentration of the dopant and, consequently, the concentration of oxygen vacancies. semanticscholar.org This demonstrates that the oxygen content and the presence of vacancies are determining factors in the phase stability of these systems. semanticscholar.org
The introduction of dopant ions into the lanthanum oxomolybdenum lattice is a powerful strategy to manipulate the defect structure and, in turn, control phase stability and properties. Dopants can substitute for either lanthanum or molybdenum, leading to various structural and electronic effects.
Stabilization of High-Symmetry Phases : Doping at the La3+ site with cations of different sizes or charges can stabilize the high-temperature cubic β-phase of La2Mo2O9 at lower temperatures. bjp-bg.commdpi.com For instance, doping with potassium (K+) or samarium (Sm3+) can effectively suppress the monoclinic-to-cubic phase transition. emerald.comresearchgate.net This stabilization is often linked to the strain introduced by the dopant and its effect on the local coordination environment and oxygen vacancy distribution.
Creation of Oxygen Vacancies : As discussed, aliovalent doping is a direct method to create oxygen vacancies. Substituting La3+ with divalent cations like Ca2+ or Cd2+ in La2Mo2O9 and La2MoO6, respectively, generates oxygen vacancies for charge compensation. semanticscholar.org These vacancies alter the defect chemistry and can induce significant structural transformations. semanticscholar.org
Structural Distortion and Site Splitting : Doping can also lead to more subtle structural changes. In La2MoO6, the substitution of La3+ by Na+ results in the splitting of oxygen positions within the layered structure. acs.orgacs.org Similarly, doping with Mg2+ in Ln2MoO6 (Ln = La, Pr, Nd) causes the splitting of the rare-earth cation positions and the replacement of some Mo cations by Mg. mdpi.com These modifications to the crystal lattice can influence the material's physical properties.
Influence of Composition and Substitution on Structure
The crystal structure of lanthanum oxomolybdenum compounds is highly dependent on the stoichiometry of the constituent elements and the introduction of substitutional cations. These factors allow for the precise tuning of the material's crystal lattice, which in turn governs its physical and chemical properties.
The ratio of lanthanum to molybdenum is a critical determinant of the resulting crystal structure in the La-Mo-O system. A variety of stable phases can be formed, each with a unique crystallographic fingerprint. For instance, the interaction of lanthanum and molybdenum precursors with La/Mo ratios varying from 3:1 to 1:1 can yield complex, poorly crystalline products. acs.orgnih.gov However, upon thermal treatment at temperatures exceeding 700°C, well-defined stoichiometric phases are formed, most notably α-La₂Mo₂O₉ and β-La₂Mo₂O₉. acs.orgnih.govnih.gov
The β-La₂Mo₂O₉ phase possesses a cubic crystal structure (space group P2₁3) and is composed of various coordination polyhedra, including MoO₄, MoO₅, LaO₇, and LaO₈. acs.orgnih.gov In this arrangement, the molybdenum polyhedra are isolated from one another, while the lanthanum polyhedra are interconnected via oxygen ions. acs.orgnih.gov This high-temperature β-phase can transform into a monoclinic α-phase upon cooling. acs.org
Other stoichiometries result in different structures. The La₂MoO₆ compound can crystallize in either a monoclinic or a tetragonal structure. nih.govsemanticscholar.org Another notable phase, La₅Mo₃O₁₆₊δ, can adopt a cubic fluorite-like structure, particularly under reducing synthesis conditions. researchgate.netmdpi.com The richness of the La₂O₃-MoO₃ phase diagram allows for the formation of up to 12 different phases, with lanthanum-rich compositions often forming complex superstructures related to the fluorite lattice. researchgate.net The specific synthesis conditions, including precursor chemistry and thermal history, play a crucial role in determining which of these phases is ultimately formed. acs.orgnih.gov
| Compound Name | Chemical Formula | Crystal System | Key Structural Features |
|---|---|---|---|
| Beta Lanthanum Molybdate (B1676688) | β-La₂Mo₂O₉ | Cubic | Contains MoO₄, MoO₅, LaO₇, and LaO₈ polyhedra. acs.orgnih.gov |
| Alpha Lanthanum Molybdate | α-La₂Mo₂O₉ | Monoclinic | Low-temperature polymorph of La₂Mo₂O₉. acs.org |
| Lanthanum Molybdate | La₂MoO₆ | Tetragonal / Monoclinic | Can crystallize in two different polymorphs depending on synthesis. nih.govsemanticscholar.org |
| Lanthanum Molybdate | La₅Mo₃O₁₆₊δ | Cubic (Fluorite-like) | Often formed under reducing conditions; part of a family of mixed oxygen-ion and electronic conductors. researchgate.netmdpi.com |
| Lanthanum Molybdate | La₄Mo₇O₂₇ | Orthorhombic | Structure contains layers of [LaO₈] and [LaO₉] polyhedra alternating with layers of [MoO₄] and [MoO₅] polyhedra. nih.gov |
The introduction of dopant cations into the lanthanum oxomolybdenum lattice is a widely used strategy to modify its structural and electrical properties. The nature of the resulting structural changes depends on the ionic radius, charge, and concentration of the substituting element.
Alkaline Earth Cations: Substitution with alkaline earth metals (e.g., Ba²⁺, Sr²⁺, Ca²⁺) at the La³⁺ site has been investigated to stabilize the high-conductivity cubic β-phase of La₂Mo₂O₉ at room temperature. Research shows that a 3 mol% substitution of Ba²⁺ is sufficient to stabilize the β-phase. researchgate.net For Sr²⁺, a higher concentration of 8 mol% is required to achieve the same stabilization, while even 8 mol% of Ca²⁺ is not enough to fully stabilize the cubic structure, demonstrating a clear trend related to the ionic radius of the dopant. researchgate.net
Transition Metals: The substitution of transition metals can lead to significant structural transformations. A notable example is the heterovalent substitution of cadmium (Cd²⁺) for lanthanum (La³⁺) in the tetragonal La₂MoO₆ structure. semanticscholar.orgresearchgate.net This substitution induces a phase transition to a cubic fluorite-like structure. semanticscholar.orgresearchgate.net The unit cell parameter of this new cubic phase is influenced by multiple factors: the smaller ionic radius of Cd²⁺ (1.10 Å) compared to La³⁺ (1.16 Å), and the creation of oxygen vacancies to maintain charge neutrality, both of which tend to decrease the cell volume. semanticscholar.org
Similarly, doping La₂Mo₂O₉ with smaller rare-earth cations such as Sm³⁺, Eu³⁺, and Tb³⁺, which are also transition metals, can suppress the α to β phase transition and stabilize the cubic β-phase at lower temperatures. acs.orgnih.gov Other transition metals like Chromium (Cr) and Tungsten (W) have been substituted at the Mo⁶⁺ site in La₂Mo₂O₉. icp.ac.ru While Cr substitution results in a predictable, linear (Vegard-type) evolution of the lattice parameters, W substitution shows a non-linear behavior, which is attributed to changes in the oxygen coordination around the tungsten atoms. icp.ac.ru
| Substituent Cation | Host Lattice | Substitution Site | Resulting Structural Change |
|---|---|---|---|
| Barium (Ba²⁺) | La₂Mo₂O₉ | La³⁺ | Stabilization of the high-temperature cubic β-phase at room temperature with 3 mol% doping. researchgate.net |
| Strontium (Sr²⁺) | La₂Mo₂O₉ | La³⁺ | Stabilization of the cubic β-phase requires a minimum of 8 mol% doping. researchgate.net |
| Cadmium (Cd²⁺) | La₂MoO₆ | La³⁺ | Induces transformation from a tetragonal to a cubic fluorite-like structure. semanticscholar.orgresearchgate.net |
| Samarium (Sm³⁺) | La₂Mo₂O₉ | La³⁺ | Stabilizes the cubic β-phase at lower temperatures. acs.orgnih.gov |
| Tungsten (W⁶⁺) | La₂Mo₂O₉ | Mo⁶⁺ | Non-linear change in lattice parameter; variation in oxygen coordination around the substituent. icp.ac.ru |
| Chromium (Cr⁶⁺) | La₂Mo₂O₉ | Mo⁶⁺ | Follows a regular Vegard-type evolution of crystallographic parameters. icp.ac.ru |
Grain Boundary Segregation and its Structural Implications
Grain boundaries, the interfaces between individual crystallites in a polycrystalline material, can have a profound impact on the material's properties. The accumulation, or segregation, of certain elements at these boundaries can alter the local atomic structure and chemistry, leading to significant changes in bulk behavior.
In systems related to lanthanum oxomolybdenum, such as molybdenum-substituted lanthanum tungstate (B81510) (LWO-Mo), grain boundary segregation has been directly observed and characterized. rsc.org A common source of contamination during material processing is the use of Zirconia (ZrO₂) milling media. rsc.orgrsc.org Detailed transmission electron microscopy (TEM) studies have revealed that residual zirconium (Zr) from this media segregates to the grain boundaries of the LWO-Mo material. rsc.org
This segregation is not uniform and can manifest as either thin layers along the boundary or as discrete, individual nanograins. rsc.orgrsc.org At the atomic level, the structural implications are significant. The segregated Zr atoms substitute for W (or Mo in an analogous system) at the grain boundary, with analyses showing that Zr can occupy more than half of the tungsten sites in this region. rsc.org This heavy substitution induces considerable strain in the local lattice structure. rsc.org Furthermore, this chemical and structural disruption leads to a localized concentration of oxygen vacancies at the grain boundaries. rsc.org The presence of impurities like oxygen at grain boundaries is known to be a major factor in the embrittlement of molybdenum-based materials, highlighting the critical role of controlling grain boundary chemistry. unileoben.ac.atresearchgate.net
| Segregating Element | Source | Location of Segregation | Structural Implication |
|---|---|---|---|
| Zirconium (Zr) | ZrO₂ milling media | Grain boundaries (as thin layers or nanograins) | Creates a strained local lattice and a high concentration of localized oxygen vacancies. rsc.orgrsc.org |
| Oxygen (O) | Atmosphere, impurities | Grain boundaries | Known to cause embrittlement and weaken grain boundary cohesion in molybdenum materials. unileoben.ac.atresearchgate.net |
Advanced Characterization Techniques in Lanthanum Oxomolybdenum Research
Diffraction-Based Structural Analysis
Diffraction techniques are fundamental in determining the atomic arrangement within crystalline materials. By analyzing the patterns formed when X-rays or electrons are diffracted by the crystal lattice, researchers can deduce detailed structural information, from phase purity to precise atomic coordinates.
Powder X-ray Diffraction (PXRD) is an essential technique for the initial characterization of lanthanum oxomolybdenum materials. It provides crucial information regarding the phase purity and crystalline nature of synthesized powders. The technique involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline compound.
In the study of lanthanum oxomolybdenum, PXRD is routinely employed to confirm the formation of the desired crystalline phase and to identify any impurities or secondary phases that may be present. For instance, the PXRD pattern of hydrothermally synthesized La2(MoO4)3 nanocrystals, after annealing, shows sharp diffraction peaks that correspond to the crystalline tetragonal phase, confirming the material's high crystallinity. researchgate.net Similarly, PXRD analysis of La4Mo7O27 single crystals confirms that the experimental pattern is in good agreement with literature data, verifying the phase identity. nih.gov
The sharpness and intensity of the diffraction peaks also provide an indication of the material's crystallinity. Broad peaks often suggest the presence of nanocrystalline or amorphous material, while sharp, well-defined peaks are characteristic of a highly crystalline structure. For example, in the synthesis of La2(MoO4)3:Dy³⁺ phosphors, the sharp diffraction peaks observed in the PXRD patterns revealed the cubic structure of the prepared samples. researchgate.net
Table 1: PXRD Data for Selected Lanthanum Oxomolybdenum Compounds
| Compound | Crystal System | Space Group | Reference |
| La2(MoO4)3 | Monoclinic | C2/c | iucr.orgresearchgate.net |
| La4Mo7O27 | Orthorhombic | Pnma | nih.gov |
| La2Mo2O9 (α-phase) | Monoclinic | P2₁ | acs.org |
| La2Mo2O9 (β-phase) | Cubic | P2₁3 | emerald.com |
| La2MoO6 | Tetragonal | I4₁/acd | semanticscholar.org |
For a precise determination of the three-dimensional atomic arrangement, single-crystal X-ray diffraction (SC-XRD) is the definitive technique. By analyzing the diffraction pattern from a single, well-ordered crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and the precise location of each atom within the crystal lattice. acs.org
The application of SC-XRD to lanthanum oxomolybdenum compounds has provided detailed insights into their complex structures. For La2(MoO4)3, SC-XRD analysis revealed a monoclinic crystal system with the space group C2/c. iucr.org The structure is a derivative of the scheelite (CaWO4) structure, characterized by an ordered arrangement of lanthanum ions and vacancies. iucr.orgresearchgate.net The coordination environment of the cations is similar to that in scheelite, with lanthanum in an eightfold coordination and molybdenum in a slightly distorted tetrahedral coordination with oxygen. iucr.org
In the case of La4Mo7O27, single crystals were obtained from a non-stoichiometric melt, and SC-XRD analysis showed an orthorhombic crystal system. nih.gov The structure features layers of [MoO4] and [MoO5] polyhedra alternating with layers containing chains of distorted [LaO8] and [LaO9] polyhedra. nih.gov This detailed structural information is crucial for understanding the material's properties and for establishing structure-property relationships.
Table 2: Crystallographic Data for La4Mo7O27 from Single Crystal XRD
| Parameter | Value |
| Chemical Formula | La₄Mo₇O₂₇ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.1443 (14) |
| b (Å) | 7.2931 (4) |
| c (Å) | 22.9916 (13) |
| V (ų) | 2371.7 (3) |
| Z | 4 |
Data sourced from a study on the crystal structure of La4Mo7O27. nih.gov
Selected Area Electron Diffraction (SAED) is a transmission electron microscopy (TEM) technique used to investigate the crystallinity of materials at the nanoscale. By focusing an electron beam on a specific area of a sample and observing the resulting diffraction pattern, one can determine whether the region is crystalline, polycrystalline, or amorphous.
For nanocrystalline lanthanum oxomolybdenum materials, SAED provides valuable information. In a study of La2Mo2O9:Sm³⁺ nanoparticles, the as-synthesized sample exhibited very broad and diffuse reflection rings in the SAED pattern, confirming the absence of long-range order and indicating a poorly crystalline or amorphous nature. nih.gov However, after thermal treatment at 700 °C and 900 °C, the SAED patterns became spotty, which is characteristic of a crystalline material. iucr.org This transformation highlights the role of thermal processing in achieving the desired crystallinity in these nanomaterials. For polycrystalline samples, SAED patterns typically consist of a series of concentric rings, with each ring corresponding to a specific set of lattice planes. The diffuse nature of these rings can suggest the presence of nanometric crystallites and a high degree of crystalline disorder. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter to provide information about chemical bonding, vibrational modes, and electronic transitions. These methods are complementary to diffraction techniques and offer deeper insights into the local structure and bonding environment within lanthanum oxomolybdenum compounds.
Raman spectroscopy is a powerful non-destructive technique that investigates the vibrational modes of molecules and crystal lattices. When a material is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts correspond to the vibrational energies of the system and provide a detailed fingerprint of the material's structure and chemical bonds.
Table 3: Raman Vibrational Modes for La₆₋ₓMoO₁₂₋δ
| Wavenumber (cm⁻¹) | Assignment |
| 306-447 | ν(La-O) vibrations |
| 775 | ν(O-Mo-O) vibrations |
| 830 | ν(O-Mo-O) vibrations |
Data sourced from a study on the structure and proton conductivity of rhombohedral La6−xMoO12−δ. Current time information in Los Angeles, CA, US.
Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides information about the chemical bonds within a material. It measures the absorption of infrared radiation by the sample as a function of wavelength. Different chemical bonds vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed.
FTIR spectroscopy is particularly useful for identifying the types of chemical bonds present in lanthanum oxomolybdenum compounds. The absorption bands observed in the FTIR spectrum correspond to the stretching and bending vibrations of specific functional groups. In the context of lanthanum oxomolybdenum, the main absorption bands detected below 1000 cm⁻¹ are typically associated with the metal-oxygen bonds. semanticscholar.org For example, in lanthanum molybdate (B1676688) with a tetragonal structure (La2MoO6), absorption bands at 872 and 779 cm⁻¹ are assigned to the asymmetric stretching mode of the isolated MoO4 group, while a band at 501 cm⁻¹ corresponds to the asymmetric bending mode. semanticscholar.org In a cubic fluorite-like structure of cadmium-substituted lanthanum molybdate, bands observed at 893 and 853 cm⁻¹ are attributed to symmetric stretching, while bands at 816 and 772 cm⁻¹ correspond to asymmetric stretching of the MoO4 group. semanticscholar.org
Table 4: FTIR Vibrational Modes for Lanthanum Molybdate Compounds
| Compound Structure | Wavenumber (cm⁻¹) | Assignment |
| Tetragonal La₂MoO₆ | 872, 779 | Asymmetric stretching (ν₃) of MoO₄ |
| 501 | Asymmetric bending (ν₄) of MoO₄ | |
| Cubic La₁.₄Cd₀.₆MoO₅.₇ | 893, 853 | Symmetric stretching (ν₁) of MoO₄ |
| 816, 772 | Asymmetric stretching (ν₃) of MoO₄ | |
| 464 | Asymmetric bending (ν₄) of MoO₄ |
Data sourced from an investigation of heterovalent substitution in lanthanum molybdate. semanticscholar.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of lanthanum oxomolybdenum, XPS is critical for verifying stoichiometry and determining the oxidation states of lanthanum, molybdenum, and oxygen.
The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.
Key Findings from XPS Analysis:
Lanthanum (La 3d): The La 3d region of the XPS spectrum characteristically displays well-separated spin-orbit components (3d₅/₂ and 3d₃/₂). A key feature is the further splitting of each component due to multiplet splitting, which can result in four distinct peaks even for a single chemical state like La₂O₃. The binding energies are sensitive to the chemical environment, with common species being La₂O₃ and surface-adsorbed Lanthanum(III) hydroxide (B78521) (La(OH)₃) thermofisher.comresearchgate.net.
Molybdenum (Mo 3d): The Mo 3d spectrum is a powerful indicator of the molybdenum oxidation state. The binding energy of the Mo 3d₅/₂ peak shifts to higher values as the oxidation state increases. For instance, metallic molybdenum (Mo⁰) appears around 228.0 eV, while molybdenum(IV) oxide (MoO₂) is found at approximately 229.5 eV and molybdenum(VI) oxide (MoO₃) at about 233.1 eV thermofisher.com. This allows researchers to distinguish between different phases and detect any reduction or oxidation of molybdenum within the compound acs.orgresearchgate.net.
Oxygen (O 1s): The O 1s spectrum typically shows a primary peak associated with the molybdate lattice (Mo-O bonds). Additional peaks or shoulders at higher binding energies can indicate the presence of surface hydroxides (-OH groups) or adsorbed water, which is common on oxide surfaces researchgate.net.
The quantitative analysis of peak areas, corrected with relative sensitivity factors, allows for the determination of the surface O/Mo/La atomic ratios.
Table 1: Typical XPS Binding Energies for Elements in Lanthanum Oxomolybdenum Systems
| Element & Orbital | Chemical State | Approximate Binding Energy (eV) | Source |
|---|---|---|---|
| Mo 3d₅/₂ | Mo metal | 228.0 | thermofisher.com |
| Mo 3d₅/₂ | Mo⁴⁺ (in MoO₂) | 229.5 | thermofisher.com |
| Mo 3d₅/₂ | Mo⁶⁺ (in MoO₃) | 233.1 | thermofisher.com |
| La 3d₅/₂ | La³⁺ (in La₂O₃/La(OH)₃) | ~835.2 - 838.1 | researchgate.net |
| O 1s | Lattice Oxygen (Mo-O) | ~529.8 - 531.3 | researchgate.net |
| O 1s | Hydroxide (OH⁻) | ~531.3 | researchgate.net |
UV-Vis Spectroscopy in Relation to Electronic Transitions and Structural Features
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. When applied to lanthanum oxomolybdenum, it provides valuable insights into the electronic structure, particularly the energy gap and the nature of electronic transitions libretexts.orgslideshare.net.
When a molecule absorbs light, an electron is promoted from an occupied molecular orbital to an unoccupied one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.org. In inorganic materials like lanthanum oxomolybdenum, the absorption is typically dominated by charge-transfer transitions.
Key Findings from UV-Vis Analysis:
Charge-Transfer Bands: The most prominent feature in the UV-Vis spectra of lanthanum molybdates is a strong absorption band in the UV region. This is generally assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from the 2p orbitals of the oxygen atoms to the empty 4d orbitals of the molybdenum(VI) center within the MoO₄²⁻ tetrahedral units.
Band Gap Energy: The absorption edge from the UV-Vis spectrum can be used to estimate the optical band gap (Eg) of the material. This is a crucial parameter for applications in photocatalysis and electronics.
Table 2: Electronic Transitions Observed in Metal Oxides via UV-Vis Spectroscopy
| Transition Type | Description | Typical Energy Region |
|---|---|---|
| O 2p → Mo 4d | Ligand-to-Metal Charge Transfer (LMCT) | High-energy UV region |
| n → π* | Promotion of a non-bonding electron to an anti-bonding π* orbital | Lower energy than π → π* |
| π → π* | Promotion of an electron from a bonding π orbital to an anti-bonding π* orbital | High intensity absorption |
Photoluminescence (PL) Studies for Luminescent Properties as Matrixes
Photoluminescence (PL) spectroscopy is a non-destructive method used to probe the electronic structure of materials. It involves exciting the sample with photons of a specific energy, causing electrons to move to higher energy states. The subsequent radiative recombination of these excited electrons results in the emission of light, which is analyzed by the spectrometer unito.it.
Lanthanum oxomolybdenum compounds, such as La₂(MoO₄)₃, are often investigated not for their intrinsic luminescence but as excellent host matrixes for doping with optically active rare-earth ions (e.g., Eu³⁺, Sm³⁺, Tb³⁺) to create phosphors acs.orgresearchgate.net.
Key Findings from PL Studies:
Host Matrix Properties: The lanthanum molybdate lattice provides a stable and suitable environment for rare-earth ions. The crystal structure can accommodate the dopant ions at the lanthanum sites, and the matrix itself is typically transparent to the visible emissions of the dopants.
Energy Transfer: Efficient luminescence often relies on an energy transfer process from the molybdate groups (the "sensitizer") to the rare-earth ions (the "activator"). The host matrix absorbs high-energy UV radiation via the O²⁻→Mo⁶⁺ charge-transfer band, and this energy is then non-radiatively transferred to the dopant ion, exciting it to a higher energy level.
Characteristic Emissions: The excited rare-earth ion then relaxes by emitting photons at its characteristic wavelengths. For example, Eu³⁺-doped lanthanum molybdate is well-known for its strong, hypersensitive red emission, typically centered around 616-617 nm, which corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion researchgate.net. The specific symmetry of the La³⁺ site occupied by the Eu³⁺ ion influences the fine structure and intensity of these emission peaks acs.org. A lower photoluminescence intensity can be indicative of a slower electron-hole recombination, which may correlate with higher photocatalytic activity unito.it.
Table 3: Luminescence Properties of Doped Lanthanum Oxomolybdenum
| Dopant Ion | Host Matrix Example | Excitation | Key Emission Peak (Transition) | Emitted Color | Source |
|---|---|---|---|---|---|
| Eu³⁺ | La₂(MoO₄)₃ | ~250-475 nm (via Mo-O CTB) | ~616 nm (⁵D₀ → ⁷F₂) | Red | researchgate.net |
| Sm³⁺ | La₂Mo₂O₉ | UV (via Mo-O CTB) | Multiple peaks (e.g., ⁴G₅/₂ → ⁶H₇/₂) | Orange-Red | acs.org |
Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules msu.edu. While most common for liquid samples in organic chemistry, solid-state NMR (ssNMR) can be applied to inorganic materials like lanthanum oxomolybdenum.
The main challenge is that many relevant nuclei are quadrupolar (spin I > 1/2), which can lead to very broad signals. However, specialized techniques can overcome these challenges.
Key Findings from NMR Analysis:
⁹⁵Mo Solid-State NMR: Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo. ⁹⁵Mo is generally preferred due to its higher natural abundance and smaller quadrupolar moment nih.gov.
Probing Local Environments: The ⁹⁵Mo NMR chemical shift is highly sensitive to the local coordination environment and the oxidation state of the molybdenum atom. It can distinguish between molybdenum in different crystallographic sites or phases.
Advanced Techniques: Due to the quadrupolar nature of the ⁹⁵Mo nucleus, acquiring high-quality spectra often requires advanced techniques. These can include acquiring spectra at low temperatures (~100 K) to reduce dynamic averaging and using special pulse sequences like the Quadrupolar Carr–Purcell–Meiboom–Gill (QCPMG) echo train to enhance the signal-to-noise ratio of the broad resonance nih.gov.
Fast Atom Bombardment Mass Spectrometry (FAB Mass) for Molecular Weight and Structure
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used to analyze non-volatile and thermally unstable compounds creative-proteomics.comillinois.edu. In this method, the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as Argon (Ar) or Xenon (Xe) wikipedia.org. This causes the desorption and ionization of sample molecules, which are then analyzed by the mass spectrometer.
While less common now than techniques like Electrospray Ionization (ESI), FAB-MS has been used for the characterization of organometallic and coordination complexes that may be precursors to lanthanum oxomolybdenum materials.
Key Findings from FAB-MS Analysis:
Molecular Weight Determination: FAB-MS is primarily used to determine the molecular weight of a compound. It is a soft ionization method, meaning it typically produces intact protonated molecules, denoted as [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation illinois.eduwikipedia.org. This allows for the unambiguous identification of the parent molecular weight.
Structural Information: While fragmentation is limited, some fragment ions can be observed, providing clues about the structure of the molecule, such as the loss of ligands from a central metal core.
Application: This technique is best suited for analyzing the heterometallic alkoxide or acetylacetonate (B107027) precursors that might be used in the synthesis of lanthanum oxomolybdenum nanoparticles, rather than the final calcined oxide material itself acs.org.
Microscopic and Morphological Analysis
Scanning Electron Microscopy (SEM/FESEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful techniques for visualizing the surface morphology of materials at the micro- and nanoscale mdpi.com. An electron beam is scanned across the sample's surface, and the resulting interactions generate signals (primarily secondary and backscattered electrons) that are used to form an image mdpi.com.
For lanthanum oxomolybdenum research, SEM is indispensable for characterizing the size, shape, and aggregation state of synthesized powders, which are critical properties for their application as phosphors or catalysts.
Key Findings from SEM/FESEM Analysis:
Surface Morphology: SEM images provide direct visual information about the shape of the particles. Lanthanum oxomolybdenum particles have been observed with various morphologies, including uneven, irregular shapes as well as more defined hexagonal structures, depending on the synthesis method and thermal treatment researchgate.net.
Particle Size and Distribution: The technique allows for the direct measurement of particle sizes. Researchers can determine an average particle size and assess the particle size distribution within a sample. For example, nanoparticles in the range of 30-50 nm have been observed researchgate.net.
Agglomeration: SEM reveals the degree to which primary particles have fused or clustered together to form larger agglomerates. This is a common feature in materials prepared by high-temperature solid-state reactions or precipitation methods researchgate.net. The observed particle size in SEM is often larger than the crystallite size calculated from X-ray diffraction (XRD) data, with the difference being attributed to this agglomeration researchgate.net.
Table 4: Morphological Characteristics of Lanthanum-Based Oxides from SEM
| Material System | Synthesis/Annealing Condition | Observed Morphology | Particle Size Range | Agglomeration State | Source |
|---|---|---|---|---|---|
| La₁-ₓCaₓMnO₃ | Annealed at 800°C | Uneven shapes, hexagonal surface | 33 - 46 nm | Tends to aggregate | researchgate.net |
| CaO–Al₂O₃–SiO₂ glass-ceramic (with MoO₃) | Varies | Hexagonal platy particles | 0.68 - 6.0 µm | Varies with preparation | researchgate.net |
| La₂(MoO₄)₃ | Varies | N/A | Nanoparticles | N/A | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure
Transmission Electron Microscopy (TEM) is an indispensable tool for probing the internal structure of lanthanum oxomolybdenum materials at the nanoscale. This technique provides high-resolution, two-dimensional projections, allowing for direct visualization of atomic lattices, crystal defects, and nanoparticle morphology. In the study of complex oxides like lanthanum oxomolybdenum, TEM reveals critical information about the material's synthesis and potential performance.
Researchers utilize TEM to confirm the crystalline nature and phase of synthesized nanoparticles. For instance, analysis of related lanthanum-based perovskite oxides has shown that TEM can clearly distinguish between cubic and hexagonal crystal structures and identify size-induced phase transitions. mdpi.com Micrographs can reveal well-distributed nanoparticles with smooth surfaces and low aggregation, confirming the efficacy of a particular synthesis method. mdpi.com
Detailed TEM analysis allows for the measurement of particle size and distribution, which are crucial parameters influencing the material's properties. In one study on lanthanum manganite, TEM analysis determined the mean particle sizes for samples calcined at different temperatures, showing a clear correlation between calcination temperature and grain growth. mdpi.com Furthermore, high-resolution TEM (HR-TEM) can be used to visualize the atomic arrangement, grain boundaries, and any present dislocations or stacking faults within the crystal lattice. This level of detail is crucial for understanding the structure-property relationships in lanthanum oxomolybdenum compounds. The technique is also used to confirm the successful encapsulation of nanoparticles within other materials or to study their distribution within a composite matrix. rsc.org
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface topography of materials with nanoscale precision. azooptics.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, making it suitable for a wide range of lanthanum oxomolybdenum samples, from thin films to sintered ceramic pellets. The technique provides three-dimensional surface profiles, offering quantitative data on surface roughness, grain size, and other morphological features. azooptics.comuj.ac.za
In the context of lanthanum oxomolybdenum research, AFM is employed to analyze the surface characteristics that influence the material's chemical and physical behavior, such as catalytic activity or sensor response. unf.edu For example, AFM can be used to assess the evolution of surface structure, showing how morphology changes with different deposition parameters or post-synthesis treatments. uj.ac.za The analysis of AFM images can highlight defects, differentiate between crystalline and amorphous regions on the surface, and provide insights into modes of nucleation and growth in thin films. azooptics.com
Quantitative analysis of AFM data yields critical surface parameters. The root mean square (RMS) roughness and mean roughness are common metrics used to characterize the texture of the material's surface. nih.gov These parameters are vital for applications where surface area and texture are important. For instance, studies on related materials have used AFM to compare the surface roughness of samples before and after treatments like acid etching, revealing significant changes in the surface texture. nih.gov
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial method for determining the thermal stability and decomposition pathways of lanthanum oxomolybdenum compounds and their precursors. nih.gov The TGA curve provides quantitative information about physical and chemical phenomena involving mass loss, such as dehydration, decomposition, and oxidation. nih.govsphinxsai.com
The thermal decomposition of lanthanum-containing precursors, such as lanthanum carbonate or oxalate (B1200264) hydrates, has been extensively studied using TGA. These studies reveal multi-step decomposition processes. For example, the TGA curve of lanthanum oxalate hydrate (B1144303) shows distinct stages corresponding to the loss of water molecules (dehydration) followed by the decomposition of the anhydrous oxalate to form intermediates like oxycarbonates, and finally, the formation of lanthanum oxide at higher temperatures. researchgate.net Similarly, the analysis of lanthanum carbonate octahydrate shows a gradual loss of water up to about 400°C, with decarboxylation occurring at higher temperatures. sphinxsai.com The final decomposition product can be influenced by the atmosphere (e.g., air or nitrogen). sphinxsai.com
For lanthanum oxomolybdenum compounds, TGA determines the upper-temperature limit of their stability. The onset temperature of decomposition is a key parameter indicating the material's thermal robustness. nih.govnih.gov TGA is also used to determine the volatility of precursor compounds used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) for creating thin films. nih.gov
Table 1: Thermal Decomposition Stages of Lanthanum-Containing Precursors
| Compound | Temperature Range (°C) | Process | Final Product | Reference |
|---|---|---|---|---|
| La2(C2O4)3·10H2O | 86 - 360 | Stepwise Dehydration | La2(C2O4)3 | researchgate.net |
| La2(C2O4)3 | > 360 | Decomposition via Intermediates | La2O3 (at 710°C) | researchgate.net |
| LaCO3F (Bastnäsite-(La)) | > 325 (598 K) | Decomposition (Decarbonation) | γ-LaOF | mdpi.com |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpy Changes
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are powerful techniques for investigating the thermal properties of materials by measuring temperature differences or heat flow changes between a sample and a reference as a function of temperature. acs.orgtudelft.nl These methods are essential for identifying phase transitions, crystallization events, and melting points, as well as for quantifying the enthalpy changes (ΔH) associated with these processes. tudelft.nlmdpi.com
In the study of lanthanum oxomolybdenum compounds, DTA and DSC are critical for detecting structural transformations. For the fast oxide ion conductor La₂Mo₂O₉, DTA and DSC measurements clearly revealed an order-disorder phase transition occurring around 570°C. hpmpc.org This transition is a key characteristic of the material's ionic conductivity. DTA curves can show exothermic peaks that correspond to processes like the decomposition of impurities or crystallization events. mdpi.com
DSC provides quantitative data on the energy absorbed or released during a transition. researchgate.net For example, direct measurements on lanthanum oxide (La₂O₃) using a differential thermal analyzer determined the enthalpy of its phase transitions from A to H phase and H to X phase, as well as its enthalpy of fusion. elsevierpure.comresearchgate.net This type of data is fundamental for understanding the thermodynamic stability of the different polymorphs of the constituent oxides in lanthanum oxomolybdenum systems.
Table 2: Phase Transition and Enthalpy Data for Lanthanum Oxides
| Compound | Transition | Transition Temperature (°C) | Enthalpy Change (kJ/mol) | Reference |
|---|---|---|---|---|
| La₂O₃ | A → H Phase | 2046 ± 5 | 23 ± 5 | elsevierpure.comresearchgate.net |
| La₂O₃ | H → X Phase | 2114 ± 5 | 17 ± 5 | elsevierpure.comresearchgate.net |
| La₂O₃ | Melting | 2301 ± 10 | 78 ± 10 (Fusion) | elsevierpure.comresearchgate.net |
| La₂Mo₂O₉ | Order-Disorder | ~570 | Not specified | hpmpc.org |
Electrical and Electrochemical Characterization Methods
Impedance Spectroscopy for Charge Transport Mechanisms
Impedance Spectroscopy, also known as Electrochemical Impedance Spectroscopy (EIS), is a powerful non-destructive technique used to investigate the electrical properties of materials and the interfaces between their components. rsc.org By applying a small sinusoidal AC voltage and measuring the resulting current, the complex impedance is determined over a wide range of frequencies. This technique is particularly valuable for characterizing the charge transport mechanisms in ion-conducting materials like lanthanum oxomolybdenum. hpmpc.orgresearchgate.net
Analysis of the impedance data, often presented as Nyquist plots, allows researchers to distinguish between different electrical processes occurring within the material, such as charge transport through the bulk of the grains (intragrain), across grain boundaries, and at the electrode-material interface. mdpi.com An electrical equivalent circuit (EEC) model is often fitted to the experimental data to quantify the resistance and capacitance associated with each of these processes. researchgate.netmdpi.com
For lanthanum oxomolybdenum materials, which are studied for applications such as solid oxide fuel cell (SOFC) electrolytes or sensors, impedance spectroscopy is crucial. It helps in understanding the pathways for ion conduction and identifying the rate-limiting steps. For instance, studies on La₂Mo₂O₉ have used impedance spectroscopy to characterize its high oxide ion conductivity. hpmpc.org In investigations of lanthanum-doped ceramics, the technique has revealed an increase in both grain and grain boundary resistivity with doping, allowing for the calculation of activation energies for conduction processes. mdpi.com The temperature dependence of conductivity, derived from impedance measurements, provides further insight into the nature of the charge carriers and the transport mechanism. mdpi.com
Dielectric Studies for Electrical Response
Dielectric studies are crucial for understanding the electrical response of Lanthanum Oxomolybdenum (La₂MoO₆) ceramics, particularly for their potential applications in microwave technologies such as wireless sensors. These studies investigate properties like the dielectric constant (εr) and the quality factor (Q × f), which are significantly influenced by the material's synthesis and processing conditions.
Research into La₂MoO₆ ceramics prepared by conventional solid-state methods has shown that sintering conditions—specifically temperature and duration—play a vital role in optimizing their dielectric properties. The dielectric constant, a measure of a material's ability to store electrical energy in an electric field, is influenced by factors such as relative density and ionic polarization. tandfonline.com For La₂MoO₆ ceramics, the dielectric constant (εr) was found to increase from 13.5 to a peak of 14.1 as the sintering temperature was raised from 1250 °C to 1300 °C for a fixed duration of 4 hours. tandfonline.com However, increasing the temperature further to 1400 °C caused the dielectric constant to decrease to 13.6. tandfonline.com This indicates an optimal sintering temperature for achieving maximum density and, consequently, the highest dielectric constant.
The quality factor (Q × f), which represents the inverse of dielectric loss, is another critical parameter for microwave applications. A higher quality factor indicates lower energy loss. In La₂MoO₆ ceramics, the Q × f value was also optimized under specific sintering conditions. The highest reported Q × f value is 68,000 GHz, achieved when the ceramic was sintered at 1300 °C for 4 hours. tandfonline.comtandfonline.com This enhancement in the quality factor is attributed to an increase in the packing factor of the ceramic. tandfonline.com
The superior dielectric properties of La₂MoO₆ compared to similar compounds like Neodymium Oxomolybdenum (Nd₂MoO₆) are linked to the higher ionic polarization of the Lanthanum ion (La³⁺) compared to the Neodymium ion (Nd³⁺). tandfonline.com This higher polarization contributes to a greater dielectric constant, as explained by the Clausius-Mossotti equation. tandfonline.com
The total electrical conductivity of La₂MoO₆ has been measured to be 10⁻⁵ S/cm at 800 °C, indicating its behavior as a dielectric material with mixed ionic and electronic conductivity. acs.orgresearchgate.net
Below is a data table summarizing the impact of sintering temperature on the dielectric properties of La₂MoO₆ ceramics.
| Sintering Temperature (°C) | Sintering Duration (h) | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Relative Density (%) |
| 1250 | 4 | 13.5 | - | - |
| 1300 | 4 | 14.1 | 68,000 | 97.88 |
| 1400 | 4 | 13.6 | - | - |
Data sourced from studies on La₂MoO₆ ceramics prepared by the conventional solid-state method. tandfonline.comtandfonline.com
Electromotive Force (EMF) Method for Ionic Transport Numbers
The Electromotive Force (EMF) method is a fundamental technique used to determine the ionic transport numbers in materials that exhibit mixed ionic and electronic conductivity. researchgate.netbohrium.com This is particularly relevant for Lanthanum Oxomolybdenum (La₂MoO₆), which is known to be a mixed oxygen-ion and electronic conductor, especially at elevated temperatures. acs.orgresearchgate.net The ionic transport number (tᵢ) quantifies the fraction of the total electrical conductivity that is due to the movement of ions.
The EMF method involves constructing an electrochemical cell where the material of interest (in this case, La₂MoO₆) acts as a solid electrolyte, separating two electrodes with different partial pressures of the mobile species (e.g., oxygen). bohrium.com The theoretical EMF of such a concentration cell is given by the Nernst equation. By measuring the actual open-circuit voltage (EMF) across the cell and comparing it to the theoretical Nernst potential, the total ionic transport number can be calculated. researchgate.net A measured EMF that is close to the theoretical value indicates that the material is a pure ionic conductor (tᵢ ≈ 1), while a lower value signifies a significant contribution from electronic conductivity. researchgate.net
For La₂MoO₆, research has confirmed a mixed ionic and electronic conductivity mechanism in the temperature range of 700–900 °C. acs.org Bond Valence Site Energy (BVSE) modeling has further suggested that ionic conductivity in this material occurs primarily through oxygen migration. acs.org In a humid atmosphere, La₂MoO₆ can also exhibit proton conductivity. acs.orgresearchgate.net
While direct studies detailing the application of the EMF method to determine the specific ionic transport numbers for La₂MoO₆ are not extensively documented in the available literature, the method's utility is well-established for similar lanthanum-based mixed conductors. For instance, a modified EMF method combined with impedance spectroscopy has been successfully used to evaluate the ionic transport numbers in doped lanthanum gallate materials, yielding values as high as 0.99 under specific conditions. researchgate.net This demonstrates the applicability and precision of the EMF method for characterizing ionic transport in complex oxides like Lanthanum Oxomolybdenum.
The table below outlines the conductivity characteristics of La₂MoO₆, which are foundational for applying the EMF method.
| Temperature Range (°C) | Type of Conductivity | Total Conductivity (at 800 °C) | Mobile Species |
| 700-900 | Mixed Ionic-Electronic | 10⁻⁵ S/cm | Oxygen Ions (O²⁻) |
| Humid Atmosphere | Proton Conductivity | - | Protons (H⁺) |
Data derived from theoretical and experimental investigations on rare earth oxymolybdates. acs.orgresearchgate.net
Computational and Theoretical Investigations of Lanthanum Oxomolybdenum Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure and related properties of solids.
DFT calculations provide detailed information about the arrangement of electrons in a material and the nature of the chemical bonds between atoms. In lanthanum oxomolybdenum compounds, the bonding is characterized by a mix of ionic and covalent interactions. For instance, in the β-La₂Mo₂O₉ structure, the coordination environment consists of various polyhedra, including MoO₄, MoO₅, LaO₇, and LaO₈. The molybdenum polyhedra are isolated from each other, while the lanthanum polyhedra are interconnected through oxygen ions nih.gov. This arrangement suggests a complex interplay of localized covalent bonding within the molybdate (B1676688) units and more ionic interactions involving the lanthanum cations.
In compounds like La₂MoO₆ with a tetragonal structure, infrared spectroscopy reveals absorption bands that can be attributed to the internal vibrations of isolated MoO₄ groups semanticscholar.org. This finding is consistent with theoretical models that would predict localized bonding within the molybdate anions. The electronic structure of such materials is fundamental to understanding their properties, from their optical and magnetic behavior to their catalytic activity.
The surfaces of lanthanum oxomolybdenum materials are critical for applications in catalysis and sensing. DFT calculations can predict how molecules will adsorb onto these surfaces and interact with them. While specific DFT studies on the adsorption on lanthanum oxomolybdenum surfaces are not widely reported in the provided search results, the methodology can be understood from studies on related materials. For example, a multi-scale approach combining DFT with cluster expansion methods has been used to study the adsorption of lanthanum on the (110) surface of tungsten aip.org. This type of study can determine the preferred adsorption sites, the strength of the adsorption, and how the adsorbate atoms interact with each other on the surface aip.org.
Analogously, DFT has been used to analyze the surface chemical properties of other complex minerals to predict their interaction with flotation agents. By identifying the most probable positively and negatively charged active sites on a surface, such as Al and O/F respectively in lepidolite-1M, researchers can predict which types of collector molecules will bind most effectively mdpi.com. A similar approach could be applied to lanthanum oxomolybdenum surfaces to understand their interaction with various chemical species, which is crucial for designing catalysts with high activity and selectivity.
| Computational Method | System Studied | Key Findings | Reference |
| DFT and Cluster Expansion | Lanthanum adsorption on W(110) | Adsorbate interactions are significant for predicting adlayer structure and stability. | aip.org |
| DFT | Lepidolite-1M surface | Identified Al as the primary positively charged active site and O and F as negatively charged active sites. | mdpi.com |
Defects, such as oxygen vacancies, play a crucial role in the ionic conductivity of many oxide materials. DFT calculations are instrumental in understanding the formation of these defects and the pathways through which ions migrate. For instance, in perovskite-related structures like La₁₋ₓSrₓFeO₃₋δ, DFT+U calculations can be used to investigate the effect of dopants on oxygen vacancy formation and migration researchgate.net. Such studies can reveal that the introduction of dopants facilitates the creation of oxygen vacancies, which are essential for oxygen ion transport researchgate.net.
Similarly, research on bismuth-doped lanthanum cuprates has shown through DFT calculations that doping can significantly reduce the energy required for oxygen vacancy formation, thereby enhancing the material's catalytic activity researchgate.net. These computational insights are vital for the rational design of materials with improved ionic conductivity for applications in solid oxide fuel cells and sensors. The principles from these studies are directly applicable to understanding and improving the properties of lanthanum oxomolybdenum-based ion conductors.
| Material System | Dopant/Defect | Computational Finding | Implication |
| La₁₋ₓSrₓFeO₃₋δ | Strontium | Facilitates oxygen vacancy formation. | Enhanced oxygen ion transport. |
| Lanthanum Cuprates | Bismuth | Reduces the energy of oxygen vacancy formation. | Improved catalytic activity. |
Molecular Dynamics and Monte Carlo Simulations
While DFT is excellent for understanding the static properties of materials, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and statistical mechanics of systems.
Monte Carlo simulations, particularly when combined with energies derived from DFT calculations, can be used to predict the structure and stability of adsorbed layers (adlayers) on surfaces. In the study of lanthanum adsorption on tungsten, a lattice gas Monte Carlo simulation in the grand canonical ensemble was used to generate the adsorption isotherm at a relevant operating temperature aip.org. This isotherm provides information about the coverage of the surface as a function of the chemical potential of the adsorbing species, which is a direct measure of the adlayer's stability under different conditions aip.org. Such simulations are critical for understanding how surface coatings form and behave in various technological applications.
Lanthanum oxomolybdenum compounds, notably La₂Mo₂O₉, are known to undergo structural phase transitions that have a significant impact on their properties, such as ionic conductivity. The transition from a low-temperature monoclinic α-phase to a high-temperature cubic β-phase is a key feature of this material nih.govnih.gov. While the provided search results primarily detail experimental investigations of these transitions, computational methods like Molecular Dynamics are well-suited to simulate such phenomena. MD simulations can track the movement of individual atoms as a function of temperature, allowing for the direct observation of the mechanisms of phase transitions.
Experimental studies have shown that the substitution of lanthanum with other rare-earth elements or alkaline earth metals like calcium can suppress the α to β transition and stabilize the highly conductive β-phase at lower temperatures nih.govnih.gov. Computational simulations could further elucidate the atomic-level mechanisms behind this stabilization, providing valuable guidance for the design of new ionic conductors with enhanced performance at reduced operating temperatures. For example, studies on La₂Mo₂O₉ nanowires have demonstrated the stabilization of the high-temperature β-phase, leading to a significant enhancement in ionic conductivity researchgate.net.
| Compound | Transition | Method of Investigation | Key Finding |
| La₂Mo₂O₉ | α (monoclinic) ↔ β (cubic) | Experimental (with computational parallels) | Doping can stabilize the high-conductivity β-phase at lower temperatures. nih.govnih.gov |
| La₂Mo₂O₉ nanowires | Stabilization of β-phase | Experimental | Enhanced ionic conductivity due to phase stabilization. researchgate.net |
Molecular Mechanics and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
Molecular mechanics (MM) and hybrid QM/MM methods offer a powerful framework for modeling large, complex systems like solid-state lanthanum oxomolybdenum materials, where a full quantum mechanical treatment would be computationally prohibitive.
Molecular Mechanics (MM) utilizes classical physics to calculate the potential energy of a system based on the positions of its atoms. The interactions between atoms are described by a set of empirical potential energy functions known as a force field. These functions and their associated parameters define the energy cost of bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. While MM is computationally efficient for simulating large systems over long timescales, its accuracy is entirely dependent on the quality and transferability of the force field parameters. A significant challenge in applying MM to lanthanum oxomolybdenum systems is the development of accurate force fields that can describe the complex bonding environments of both lanthanum and molybdenum ions within an oxide lattice.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a solution by partitioning the system into two regions. A small, electronically significant region, such as a catalytic active site or a defect, is treated with high-accuracy quantum mechanics (QM), which can describe bond formation and breaking. The remainder of the system, which typically provides structural and electrostatic context, is treated with computationally less expensive molecular mechanics (MM). rsc.orgrsc.org This approach is particularly well-suited for studying phenomena in lanthanum oxomolybdenum where local chemical events are influenced by the surrounding bulk material. For example, in modeling a catalytic reaction on a lanthanum molybdate surface, the active site involving La, Mo, and O atoms, along with the reactant molecules, would constitute the QM region, while the rest of the solid lattice would be the MM region.
The successful application of QM/MM simulations to heterogeneous catalysis in systems like ionic solids and nanoparticles highlights its potential for investigating lanthanum oxomolybdenum. rsc.org These simulations can elucidate adsorption processes, reaction mechanisms, and defect chemistry with a balance of accuracy and computational feasibility.
Illustrative Data Table: Example of Force Field Parameters for an MM Simulation
| Interaction Type | Atoms Involved | Parameter 1 | Value | Parameter 2 | Value |
| Bond Stretching | Mo-O | Force Constant (kcal/mol/Ų) | 350 | Equilibrium Distance (Å) | 1.75 |
| Bond Stretching | La-O | Force Constant (kcal/mol/Ų) | 210 | Equilibrium Distance (Å) | 2.50 |
| Angle Bending | O-Mo-O | Force Constant (kcal/mol/rad²) | 80 | Equilibrium Angle (°) | 109.5 |
| Non-Bonded (L-J) | La-La | Epsilon (kcal/mol) | 0.45 | Sigma (Å) | 3.80 |
| Non-Bonded (L-J) | Mo-Mo | Epsilon (kcal/mol) | 0.52 | Sigma (Å) | 3.50 |
Note: This table is for illustrative purposes only and does not represent a validated force field for lanthanum oxomolybdenum.
Computational Catalysis and Reaction Mechanism Studies
Computational catalysis studies aim to unravel the detailed mechanisms of catalytic reactions at the molecular level. For lanthanum oxomolybdenum systems, which exhibit catalytic activity in various reactions, first-principles methods based on Density Functional Theory (DFT) are the primary tools for investigation. ias.ac.inresearchgate.net These quantum mechanical calculations can predict the electronic structure, stability of intermediates, and energy barriers of reaction pathways.
A key area of investigation is the role of the material's structure in its catalytic function. For instance, lanthanum molybdates like La₂Mo₂O₉ possess a crystal structure with different coordination polyhedra for the metal ions, such as MoO₄ and LaO₇/LaO₈. acs.org DFT calculations can be employed to determine the most favorable sites for reactant adsorption and the subsequent steps of a catalytic cycle. Studies on related lanthanide-dependent enzymes have successfully used DFT to understand how the choice of lanthanide ion impacts catalytic parameters, an approach that could be translated to solid-state lanthanum oxomolybdenum catalysts. rsc.org
Furthermore, computational studies can explore the effect of doping on catalytic performance. By substituting lanthanum or molybdenum with other elements, the electronic properties and, consequently, the catalytic activity can be tuned. DFT simulations can predict how these substitutions alter the electronic density of states near the Fermi level, which is crucial for redox reactions. For example, in the context of CO oxidation, DFT can be used to calculate the adsorption energies of CO and O₂ molecules on the catalyst surface and the activation energy for the formation of CO₂. ias.ac.in The climbing-image nudged elastic band (CI-NEB) method is often used in conjunction with DFT to find the minimum energy path and the transition state for a given reaction step. tyut.edu.cn
Illustrative Data Table: Example of DFT-Calculated Reaction Steps for Methane (B114726) Oxidation
| Reaction Step | Initial State | Transition State (TS) | Final State | Activation Energy (eV) | Reaction Energy (eV) |
| 1. CH₄ Adsorption | Catalyst + CH₄ | - | Catalyst-CH₄ | - | -0.5 |
| 2. C-H Bond Scission | Catalyst-CH₄ | Catalyst-CH₃-H (TS) | Catalyst-CH₃ + H | 1.2 | 0.3 |
| 3. O Insertion | Catalyst-CH₃ + O | Catalyst-O-CH₃ (TS) | Catalyst-OCH₃ | 0.8 | -2.1 |
| 4. CH₃OH Desorption | Catalyst-OCH₃ | - | Catalyst + CH₃OH | - | 0.7 |
Note: This table presents hypothetical data to illustrate the outputs of a computational catalysis study.
Multi-Scale Computational Methodologies for Material Design
The design of new functional materials, such as improved catalysts or ionic conductors based on lanthanum oxomolybdenum, requires understanding and predicting material properties across different length and time scales. Multi-scale computational methodologies bridge this gap by integrating different simulation techniques, each suited for a specific scale.
A typical multi-scale approach for designing a lanthanum oxomolybdenum material might proceed as follows:
Quantum Mechanics (Atomistic Scale): First-principles calculations, primarily DFT, are used to determine fundamental properties like the crystal structure, electronic band structure, and defect formation energies. researchgate.net For example, DFT can predict the energy cost of creating an oxygen vacancy in the La₂Mo₂O₉ lattice, which is crucial for its ionic conductivity. researchgate.net These calculations provide highly accurate data for a small number of atoms.
Molecular Dynamics / Monte Carlo (Mesoscopic Scale): The parameters derived from QM calculations (e.g., interatomic potentials for a force field) can be used in classical simulations like Molecular Dynamics (MD) or Monte Carlo (MC). MD simulations can model the dynamic behavior of thousands to millions of atoms over nanoseconds, allowing for the study of processes like ion diffusion through the crystal lattice or the morphological evolution of nanoparticles. mdpi.com
Continuum Modeling (Macroscopic Scale): At the largest scale, continuum models (e.g., finite element analysis) can simulate the behavior of the bulk material. These models use properties calculated from the lower-scale simulations, such as elastic constants or diffusion coefficients, to predict macroscopic performance, for instance, the mechanical stability of a ceramic fuel cell component under operating conditions.
Illustrative Data Table: Example of a Multi-Scale Modeling Workflow for Material Design
| Modeling Scale | Computational Method | Properties Calculated | Input for Next Scale |
| Atomistic | Density Functional Theory (DFT) | Lattice parameters, defect formation energies, elastic constants, reaction barriers | Interatomic potential parameters, diffusion coefficients |
| Mesoscopic | Molecular Dynamics (MD) | Ion diffusion pathways, thermal expansion, nanoparticle morphology | Macroscopic transport properties, mechanical moduli |
| Macroscopic | Finite Element Method (FEM) | Stress-strain distribution, thermal gradients, device performance | Predicted material behavior under operational conditions |
Note: This table illustrates a conceptual workflow for the multi-scale design of functional materials.
Functional Applications and Advanced Research Domains
Catalysis and Electrocatalysis
Lanthanum;oxomolybdenum compounds are at the forefront of catalytic research, demonstrating remarkable activity and selectivity in numerous chemical transformations. Their utility spans photocatalysis, hydrotreating processes, and various organic syntheses, underscoring their versatility and potential for industrial application.
Lanthanum-molybdenum-based oxides have emerged as promising photocatalysts for the degradation of organic pollutants in wastewater. The compound La₂Mo₂O₉, for instance, has demonstrated the ability to act as an efficient adsorbent for the removal of organic dyes. When utilized as a photocatalyst, the introduction of lanthanum into molybdenum-based materials can significantly enhance their photocatalytic activity.
The mechanism of photocatalytic degradation involves the generation of electron-hole pairs upon light irradiation. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the breakdown of organic dye molecules into simpler, less harmful compounds like CO₂ and H₂O nih.govyoutube.com.
Research on Mo-doped La₂O₃ nanostructures has shown a high degradation efficiency of methylene (B1212753) blue dye, particularly in a basic medium cas.cn. The doping with molybdenum enhances the crystallinity and can increase the absorption of both ultraviolet and visible light, leading to a more efficient generation of reactive species cas.cn. Similarly, composites of lanthanum ferrite (B1171679) with molybdenum disulfide (LaFeO₃-MoS₂) have recorded a 96% degradation efficiency for Rhodamine B, with superoxide radicals identified as the primary active species nih.gov.
The efficiency of these photocatalysts is influenced by factors such as pH, catalyst dosage, and the specific nature of the organic dye. The stability and reusability of these catalysts are also critical aspects of their practical application, with studies showing that materials like Bi₂Mo₂O₉ maintain their performance over multiple cycles mdpi.com.
Table 1: Photocatalytic Degradation Efficiency of Lanthanum-Molybdenum Based Catalysts
| Catalyst | Target Pollutant | Degradation Efficiency (%) | Experimental Conditions | Reference |
|---|---|---|---|---|
| 6% Mo-doped La₂O₃ | Methylene Blue | 96.5 | Basic medium (pH 12), 30 min | cas.cn |
| LaFeO₃-MoS₂ | Rhodamine B | 96 | Not specified | nih.gov |
| La₂Mo₂O₉ | Multi-sulfonic dyes | ~100 (adsorption) | Calcined at 600 °C | researchgate.net |
| Bi₂Mo₂O₉ | Methylene Blue | High | Visible light | mdpi.comresearchgate.net |
In the petroleum industry, the removal of sulfur from fuel is a critical process known as hydrodesulfurization (HDS). Molybdenum-based catalysts, particularly cobalt-molybdenum (Co-Mo) and nickel-molybdenum (B8610338) (Ni-Mo) sulfides, are the industry standard for this application imoa.infomdpi.com. The addition of lanthanum as a promoter to these catalysts has been shown to enhance their catalytic activity.
Lanthanum can improve the dispersion of the active metal sulfide (B99878) phases and modify the acidity of the catalyst support, which are crucial factors for HDS performance. Studies on Mo/La–Al-MCM-41 catalysts have demonstrated higher thiophene (B33073) HDS activity compared to their non-modified counterparts researchgate.net. The presence of lanthanum is believed to facilitate the formation of the active catalyst species and improve their stability.
The oxygen reduction reaction (ORR) is a key electrochemical process in fuel cells and metal-air batteries. Lanthanide-doping of molybdenum disulfide (MoS₂) has been identified as a promising strategy to enhance its ORR activity. Theoretical and experimental studies have shown that doping with lanthanides, including lanthanum, can significantly boost the catalytic performance of MoS₂ for ORR cas.cnnih.govresearchgate.netcas.cn.
The enhancement is attributed to a "defect-state pairing mechanism," where the lanthanide dopant selectively stabilizes hydroxyl (OH) and hydroperoxyl (OOH) adsorbates, thereby lowering the energy barrier for the ORR cas.cncas.cn. This leads to a more efficient conversion of oxygen to water. Density-functional theory (DFT) calculations have been employed to investigate the ORR process on various lanthanide-doped MoS₂ surfaces, revealing a biperiodic chemical trend in the ORR activity with respect to the type of lanthanide nih.govresearchgate.net.
Selective catalytic reduction (SCR) is a widely used technology for the abatement of nitrogen oxides (NOx) from stationary and mobile sources. Vanadium-based catalysts are commonly used; however, research has explored molybdenum-containing alternatives. The promotional effect of molybdenum on bimetallic Al₂O₃-La₂O₃-based catalysts has been investigated for the selective catalytic reduction of NOx by carbon monoxide (CO-SCR) researchgate.net.
In these systems, lanthanum contributes to the stability and dispersion of the active metal components. For PtMo supported on Al₂O₃-La₂O₃, a synergistic effect between platinum and molybdenum species was observed, resulting in high CO and NOx adsorption and conversion to CO₂ and N₂ researchgate.net. The presence of lanthanum can also influence the acidity of the catalyst, which is a critical parameter in SCR reactions.
Hydrodeoxygenation (HDO) is a vital process for upgrading bio-oils by removing oxygen. Molybdenum oxides are effective catalysts for HDO lidsen.com. The addition of lanthanum to nickel-molybdenum catalysts supported on alumina (B75360) has been studied for the HDO of anisole (B1667542). The incorporation of lanthanum was found to promote the formation of larger metallic nickel domains, which in turn favored the direct hydrogenation pathway researchgate.net.
Furthermore, in the hydrogenation of furfural (B47365) to pentanediols, a trimetallic catalyst based on copper, cobalt, and lanthanum demonstrated high efficiency. The synergistic interaction between the metals, along with the basic sites provided by lanthanum, contributed to the selective opening of the furan (B31954) ring and the formation of the desired diols mdpi.com. Lanthanum's role is often associated with providing basic sites that favor the adsorption of the C=O group, facilitating the subsequent hydrogenation steps mdpi.com.
Molybdenum compounds have a long history of application in various organic syntheses researchgate.net. While specific examples detailing the use of a distinct "this compound" compound are part of ongoing research, the individual and combined catalytic properties of lanthanum and molybdenum suggest their potential in several key transformations.
C=O Reduction: Molybdenum complexes are known to catalyze the hydrosilylation of ketones and aldehydes, which is a method for C=O bond reduction researchgate.net. Lanthanum's promotional effects, as seen in HDO, could potentially enhance the activity and selectivity of molybdenum catalysts in these reactions by influencing the adsorption of the carbonyl group.
C-O Bond Cleavage: The cleavage of C-O bonds is a critical step in HDO and other deoxygenation reactions. Molybdenum-based catalysts, such as MoOₓ/Mo₂N, have been shown to facilitate the direct cleavage of the C=O double bond in CO₂ nih.gov. The presence of lanthanum in Ni-Mo catalysts has been shown to influence the pathways of C-O bond cleavage in anisole HDO researchgate.net.
Quinazoline (B50416) Synthesis: The synthesis of quinazolines, an important class of heterocyclic compounds, often involves transition-metal catalysis nih.govmdpi.comnih.gov. Various catalysts based on copper, zinc, and other transition metals have been employed mdpi.comnih.gov. While a direct catalytic role for a lanthanum-molybdenum compound in quinazoline synthesis is not prominently documented, the versatile catalytic nature of molybdenum oxides in oxidation and dehydrogenation reactions suggests their potential applicability in the cyclization and aromatization steps involved in forming the quinazoline core nih.gov.
Solid-State Ionics and Energy Technologies
Lanthanum oxomolybdenum compounds, particularly those in the La₂Mo₂O₉ family (LAMOX), are notable for their high oxide ion conductivity, making them promising electrolyte materials for intermediate-temperature solid oxide fuel cells (SOFCs) confex.com. The high ionic conductivity is associated with the material's phase transition from the monoclinic α-phase to the cubic β-phase at approximately 580°C. The β-phase possesses a disordered oxygen sublattice, which facilitates the rapid movement of oxide ions. The structure of β-La₂Mo₂O₉ consists of various polyhedra, including MoO₄, MoO₅, LaO₇, and LaO₈, with the molybdenum polyhedra being separated from each other acs.org. This structural arrangement is key to its function as an ionic conductor.
Lanthanum-based materials are widely used in SOFCs and SOECs, not only as electrolytes but also as cathode materials fuelcellmaterials.com. Compounds like Lanthanum Strontium Manganite (LSM) and Lanthanum Strontium Cobalt Ferrite (LSCF) are common cathode choices that exhibit high ionic and electronic conductivity, as well as catalytic activity for the oxygen reduction reaction fuelcellmaterials.com. The development of lanthanum oxomolybdenum materials as electrolytes is part of a broader effort to find materials that enable SOFCs to operate at lower temperatures (below 750°C), which improves durability and reduces costs fuelcellmaterials.comchemrxiv.org.
Certain lanthanum oxomolybdenum compositions have been identified as effective proton conductors, which are essential components for proton-conducting solid oxide fuel cells (PCFCs) and hydrogen separation membranes. The rhombohedral La₆₋ₓMoO₁₂₋δ series, for example, demonstrates significant proton conductivity in wet atmospheres researchgate.net. These materials possess an inherently deficient oxygen sublattice, which allows for hydration and subsequent proton transport researchgate.net.
Research has shown that the level of proton conductivity is sensitive to the material's composition. For instance, in the La₆₋ₓMoO₁₂₋δ series, the composition with x=0.5 (La₅.₅MoO₁₁.₂₅) exhibits the highest proton conductivity, reaching approximately 4.0 × 10⁻⁵ S/cm at 500°C in wet air researchgate.net. Increasing the molybdenum concentration tends to decrease the proton conductivity researchgate.net. Additionally, substituting lanthanum with smaller rare-earth elements in the broader Ln₆₋ₓMoO₁₂₋δ family also leads to a decrease in proton conductivity, indicating the importance of the large ionic radius of lanthanum researchgate.net.
Another approach involves the partial replacement of tungsten with molybdenum in known proton conductors like lanthanum tungstate (B81510) (La₂₈₋ₓW₄₊ₓO₅₄₊δ). Mo-substituted lanthanum tungstate is considered a promising material for dense oxide membranes for hydrogen separation at intermediate temperatures rsc.org.
| Composition (Value of x) | Conductivity at 500°C (S/cm) | Crystal Structure | Reference |
|---|---|---|---|
| 0.5 | ~4.0 × 10⁻⁵ | Complex Rhombohedral (R1) | researchgate.net |
| 0.6 | Lower than x=0.5 | Complex Rhombohedral (R1) | researchgate.net |
| 0.7 | Lower than x=0.6 | Mixed Phase | researchgate.net |
| 1.0 | Lower than x=0.7 | Mixed Phase | researchgate.net |
The unique properties of lanthanum and molybdenum oxides make them suitable for use in hydrogen sensing devices. A Schottky diode-based sensor utilizing a Pt/Lanthanum Oxide-Molybdenum Oxide nanoplatelet structure on a SiC substrate has been explored for its hydrogen sensing capabilities. In such devices, molybdenum oxides are valuable due to their known gas sensing properties towards various gases, including hydrogen researchgate.net. Specifically, MoO₃ is known to readily facilitate the hydrogen spillover effect, a phenomenon where hydrogen dissociates on a catalyst (like platinum) and then migrates onto the support material (MoO₃), which acts as a hydrogen reservoir researchgate.net. This interaction changes the electrical properties of the material, allowing for the detection of hydrogen gas. The combination with lanthanum oxide can further enhance the stability and sensing performance of the device.
Advanced Materials Science and Engineering
In the field of advanced materials, the combination of lanthanum and molybdenum, typically as a Molybdenum-Lanthanum (Mo-La) alloy, offers significantly improved properties over pure molybdenum refractorymetal.org. These alloys are a form of oxide dispersion-strengthened (ODS) material, where fine particles of lanthanum oxide (La₂O₃) are dispersed within the molybdenum metal matrix refractorymetal.orgsamaterials.com.
This dispersion provides several key advantages. The lanthanum oxide particles create a stable, stacked fiber microstructure that is resistant to change at temperatures up to 2000°C refractorymetal.org. This structure significantly enhances the alloy's resistance to recrystallization, improves its ductility, toughness, and creep resistance under extreme conditions refractorymetal.orgsamaterials.com. The improved mechanical properties make Mo-La alloys more resistant to cracking and deformation under high stress and at high temperatures compared to pure molybdenum refractorymetal.org.
These superior properties lead to their use in demanding high-temperature applications. Mo-La alloys are used to manufacture components for high-temperature furnaces, such as sintering and annealing boats, as well as in the lighting industry and for aerospace components like engine parts and missile assemblies refractorymetal.orgsamaterials.com.
| Property | Molybdenum-Lanthanum (Mo-La) Alloy | Pure Molybdenum | Reference |
|---|---|---|---|
| Mechanical Properties | Higher ductility, toughness, and strength | Less ductile and tough | refractorymetal.org |
| High-Temperature Performance | Superior; stable up to 2000°C, creep-resistant | Good, but lower thermal stability and performance | refractorymetal.org |
| Recrystallization Temperature | Higher | Lower | samaterials.com |
| Primary Applications | High-stress, high-temperature furnace parts, aerospace, lighting | General thermal uses, applications with lower mechanical stress | refractorymetal.orgsamaterials.com |
High-Temperature Structural Materials and Alloys (Molybdenum-Lanthanum Alloys)
Molybdenum-Lanthanum alloy (Mo-La) is an oxide dispersion-strengthened (ODS) material, where lanthanum oxide (La₂O₃) particles are dispersed within a molybdenum matrix. researchgate.net This composition enhances the properties of pure molybdenum, making Mo-La alloys highly suitable for demanding high-temperature applications. nih.gov The addition of lanthanum oxide results in a special stacked fiber structure that remains stable at temperatures up to 2000°C. nih.govugent.be
Key properties and advantages of Mo-La alloys include:
Higher Recrystallization Temperature: Mo-La alloys exhibit a higher recrystallization temperature compared to pure molybdenum, enhancing their structural integrity and strength at extreme heat. researchgate.netchalmers.se
Enhanced Creep Resistance: The alloy demonstrates superior resistance to deformation under prolonged stress at high temperatures, a property crucial for furnace components and structural parts. nih.govnih.gov
Improved Ductility and Workability: The addition of rare earth elements like lanthanum significantly improves ductility, making the alloy easier to machine and form compared to pure molybdenum. researchgate.netnih.govacs.org
Excellent Thermal Stability and Conductivity: Mo-La maintains dimensional stability due to low thermal expansion and possesses high thermal and electrical conductivity for efficient heat and energy transfer. nih.gov
These properties make Molybdenum-Lanthanum alloys ideal for manufacturing components used in high-temperature furnaces, such as heating elements, sintering and annealing boats, and support structures. nih.govnih.gov
Table 1: Properties and Applications of Molybdenum-Lanthanum Alloys
| Property | Description | Relevant Applications |
| High Recrystallization Temp. | Retains structural integrity at very high temperatures. chalmers.se | Furnace components, heating elements. nih.gov |
| Superior Creep Resistance | Resists deformation under long-term high-stress, high-heat conditions. nih.govnih.gov | High-temperature structural components, molds, dies. nih.govacs.org |
| Enhanced Ductility | More easily machined and formed than pure molybdenum. nih.govacs.org | Custom parts for various industries. acs.org |
| Thermal & Electrical Conductivity | Efficiently dissipates heat and conducts electricity. nih.gov | Electrodes, electronic components. researchgate.netnih.gov |
| Corrosion Resistance | Withstands corrosive environments, including molten zinc. nih.gov | Glass and metal processing electrodes. nih.gov |
Research on Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications like frequency conversion and optical switching. A key requirement for a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. nih.gov
Research into rare-earth compounds for NLO applications is an active field. nih.gov While this compound is not a widely established NLO material, its structural characteristics have drawn interest. Certain phases of lanthanum molybdate (B1676688), such as β-La₂Mo₂O₉, possess complex crystal structures. osti.gov The arrangement of metal cations and oxygen anions in these structures can lead to the absence of an inversion center, a prerequisite for second-order nonlinearity. nih.govosti.gov The investigation of metal-organic frameworks (MOFs) incorporating lanthanide ions has shown that these materials can crystallize in non-centrosymmetric space groups, making them candidates for NLO studies. nih.gov Therefore, the potential for non-centrosymmetric phases in lanthanum molybdate systems makes them a subject of interest for fundamental research in the discovery of new NLO materials.
Luminescent Materials (as host matrixes for phosphors)
Rare-earth molybdates, including lanthanum molybdate, have attracted significant attention for their potential use as host matrixes for luminescent phosphor materials. These materials are valued for their superior light-absorption capacity in the UV-vis region. The molybdate (MoO₄²⁻) clusters, in particular, make an excellent host material for creating high-efficiency phosphors.
In this application, the lanthanum molybdate lattice acts as a stable host for dopant ions, typically other rare-earth elements (like Sm³⁺, Eu³⁺, Tb³⁺), which act as activators for luminescence. When doped, the material can absorb energy (e.g., from UV light) and then emit it as visible light of a specific color. Research has shown that nanocrystalline La₂Mo₂O₉ powders doped with samarium (Sm³⁺) can be fabricated to produce luminescent phosphors. The color of the light emitted by these phosphors can be tuned by controlling the heat-treatment temperature during their synthesis. Such materials have a broad range of potential applications, including in solid-state lighting, optical fibers, and scintillators. researchgate.net
Components for Electronic and Aerospace Industries
The exceptional high-temperature stability, strength, and corrosion resistance of Molybdenum-Lanthanum (Mo-La) alloys make them valuable materials for the electronic and aerospace sectors. nih.govacs.orgosti.gov
In the electronics industry , Mo-La alloys are used to manufacture components that must operate reliably at high temperatures. acs.org Their stability and good electrical conductivity are advantageous for producing vacuum tube components, transistors, power semiconductor devices, and internal parts for light bulbs and cathode-ray tubes. researchgate.netacs.org They are also utilized for high-temperature heat shields and components in microwave magnetrons. researchgate.netnih.gov
In the aerospace industry , materials are required to withstand extreme conditions of heat and mechanical stress. Mo-La alloys, due to their high strength and resistance to heat and creep, are used to produce critical components such as rocket nozzles, heat shields, and other high-temperature structural parts for spacecraft. nih.govacs.org For instance, these alloys are used in metal dies for forging precision fan blades and rotors for aircraft turbine engines.
Future Research Directions and Emerging Trends
Rational Design and Engineering of Lanthanum Oxomolybdenum Materials
The rational design and engineering of lanthanum oxomolybdenum materials represent a crucial frontier in tailoring their properties for specific applications. This approach moves beyond trial-and-error synthesis by employing a fundamental understanding of how the composition, structure, and morphology of these materials influence their functional characteristics. A key area of focus is the strategic design of lanthanum-based perovskite oxides for applications in energy conversion, such as oxygen reduction (ORR) and oxygen evolution reactions (OER), which are vital for fuel cells and metal-air batteries. nih.gov
The intrinsic catalytic activity, coupled with the low cost and abundance of the constituent elements, makes lanthanum oxomolybdenum-based perovskites compelling alternatives to noble metal catalysts. nih.gov The engineering of these materials involves manipulating their crystal structure and identifying key active sites to enhance their bifunctional performance. For instance, strontium-doped lanthanum manganites with mixed molybdenum oxides have been synthesized to create efficient cathodes for the hydrogen peroxide reduction reaction (HPRR). scielo.brresearchgate.net The synergy between the perovskite and molybdenum oxides leads to improved catalytic activity. scielo.br
Furthermore, the creation of nanocomposites offers another avenue for rational design. Lanthanum molybdate-reduced graphene oxide (La₂(MoO₄)₃@rGO) nanocomposites have been developed through a simple hydrothermal method for the sensitive detection of pharmaceuticals, showcasing the potential of combining lanthanum oxomolybdenum compounds with other functional materials to achieve enhanced performance. nih.gov The table below summarizes key design strategies and their intended impact on material properties.
| Design Strategy | Target Property | Example Application |
| Doping with elements like Strontium | Enhanced catalytic activity and electrical conductivity | Cathodes for hydrogen peroxide reduction scielo.brresearchgate.net |
| Formation of nanocomposites (e.g., with graphene) | Improved electrochemical sensing capabilities | Electrochemical sensors nih.gov |
| Control of perovskite structure | Optimized bifunctional activity for ORR and OER | Fuel cells and metal-air batteries nih.gov |
Integration of Multi-Scale Modeling and Advanced Experimental Approaches
To accelerate the rational design of lanthanum oxomolybdenum materials, the integration of multi-scale modeling with advanced experimental techniques is becoming increasingly vital. Multi-scale modeling allows for the prediction of material properties and reaction mechanisms from the atomic to the macroscopic level, providing insights that can guide experimental efforts. While specific multi-scale modeling studies on lanthanum oxomolybdenum are still emerging, the principles of this approach are highly applicable.
Advanced experimental techniques, particularly operando spectroscopy, are critical for validating theoretical models and providing a deeper understanding of catalytic processes under real-world conditions. ornl.govethz.ch Operando spectroscopy combines in-situ characterization with simultaneous measurement of catalytic activity, enabling researchers to observe the dynamic changes in a catalyst's structure and surface species during a reaction. ornl.govethz.chyoutube.com This is crucial for identifying the true active sites and understanding reaction mechanisms.
The combination of theoretical predictions with operando experimental data can provide a comprehensive picture of how lanthanum oxomolybdenum catalysts function. For example, computational models could predict the most stable surface terminations and potential active sites, which could then be experimentally verified using techniques like in-situ X-ray diffraction and Raman spectroscopy. This integrated approach can significantly shorten the development cycle for new and improved materials.
Development of Novel Synthesis Strategies for Controlled Morphologies and Nanostructures
The synthesis method plays a pivotal role in determining the morphology, nanostructure, and ultimately, the performance of lanthanum oxomolybdenum materials. Researchers are actively exploring novel synthesis strategies to gain precise control over these parameters. Traditional methods like sol-gel and hydrothermal synthesis are being refined, and newer techniques are being developed to create materials with desired properties. sciensage.infonih.gov
One promising approach is the Bradley reaction , which utilizes the low-temperature decomposition of metal alkoxides to produce uniform, crystalline nanoparticles without the need for subsequent high-temperature treatments. nih.govacs.org This method has been successfully employed to synthesize lanthanum molybdate (B1676688) nanoparticles. nih.govacs.org
Sonochemical synthesis is another emerging technique that utilizes ultrasonic irradiation to induce chemical reactions. This method can lead to the formation of unique nanostructures and has been used to create hierarchical strontium-doped lanthanum trisulfide electrocatalysts. nih.gov The acoustic cavitation generated by ultrasound creates localized hot spots with high temperatures and pressures, driving the formation of novel materials. nih.gov
Microwave-assisted synthesis offers a rapid and energy-efficient route to producing lanthanum oxomolybdenum compounds. ijacskros.comresearchgate.net This technique uses microwave radiation to heat the reactants, leading to faster reaction times and often resulting in materials with high purity and yield. researchgate.net
The table below highlights some of the novel synthesis strategies and their advantages in controlling the morphology of lanthanum oxomolybdenum materials.
| Synthesis Method | Key Advantages | Resulting Morphology/Nanostructure |
| Bradley Reaction | Low temperature, direct formation of crystalline nanoparticles | Uniform nanoparticles nih.govacs.org |
| Sonochemical Synthesis | Non-toxic, formation of novel nanostructures | Hierarchical structures, nanoparticles nih.govresearchgate.netsemanticscholar.org |
| Microwave-Assisted Synthesis | Rapid, energy-efficient, high purity | Nanoparticles, various perovskite structures ijacskros.comresearchgate.net |
| Hydrothermal Method | Control over crystal growth and morphology | Nanocomposites, controlled nanostructures nih.gov |
Exploration of New Catalytic Transformations and Reaction Pathways
Lanthanum oxomolybdenum compounds have demonstrated significant potential as catalysts in a variety of chemical transformations. A key area of ongoing research is the exploration of new catalytic applications and the elucidation of the underlying reaction pathways.
One notable application is in the disproportionation of hydrogen peroxide . A synergistic effect has been observed between lanthanum(III) and molybdenum(VI), leading to a significant acceleration of the decomposition of hydrogen peroxide into singlet molecular oxygen. nih.gov This has implications for various oxidation processes. Furthermore, strontium-doped lanthanum manganites containing molybdenum oxides have shown enhanced catalytic activity for the electro-reduction of hydrogen peroxide . scielo.brresearchgate.net
In the realm of sustainable energy, lanthanum sulfide (B99878)/molybdenum sulfide hybrids have emerged as promising catalysts for the electrochemical hydrogen evolution reaction (HER) . rsc.org The unique nano-interfaces and expanded interlayer distances in these materials lead to increased exposure of active sites and improved catalytic performance. rsc.org
Computational studies are also playing a crucial role in understanding the mechanisms of catalytic oxidation reactions mediated by oxo-molybdenum complexes. rsc.orgresearchgate.net These theoretical investigations provide insights into the activation of molecular oxygen and the nature of the intermediate species involved in the catalytic cycle. rsc.orgresearchgate.net
Applications in Advanced Energy Conversion and Storage Systems
The unique electronic and ionic properties of lanthanum oxomolybdenum compounds make them highly attractive for applications in advanced energy conversion and storage systems. Significant research efforts are directed towards their use in solid oxide fuel cells (SOFCs) and supercapacitors.
In SOFCs , lanthanum-based perovskite oxides are being extensively investigated as cathode materials. urfu.rufuelcellmaterials.comchemrxiv.org Materials like lanthanum strontium manganite (LSM) and lanthanum strontium cobalt ferrite (B1171679) (LSCF) exhibit high mixed ionic and electronic conductivity, which is essential for efficient oxygen reduction at the cathode. fuelcellmaterials.comchemrxiv.orgresearchgate.net The addition of molybdenum to these perovskite structures can further enhance their catalytic activity and stability. scielo.brresearchgate.net Exsolved perovskites derived from lanthanum ferrites are also being explored as fuel-flexible anodes for SOFCs. mdpi.com
Lanthanum oxomolybdenum materials are also showing promise as electrode materials for supercapacitors . researchgate.netfrontiersin.orgmdpi.com Their pseudocapacitive behavior, arising from fast and reversible faradaic reactions at the electrode surface, allows for high energy storage capacity. Anion-intercalated lanthanum molybdenum oxide has been investigated as a pseudoccapacitor electrode, demonstrating the potential for these materials in high-performance energy storage devices. researchgate.net The development of composites, such as lanthanum oxide nickel hydroxide (B78521) nanosheets, has also led to significant improvements in specific capacitance. frontiersin.org
Mechanistic Understanding at Atomic and Molecular Levels
A fundamental understanding of the catalytic and electrochemical processes occurring at the atomic and molecular levels is crucial for the rational design of improved lanthanum oxomolybdenum materials. Researchers are employing a combination of advanced characterization techniques and theoretical calculations to unravel the intricate mechanisms that govern the performance of these materials.
A key aspect is understanding the synergistic interactions between lanthanum and molybdenum. In the catalytic disproportionation of hydrogen peroxide, a clear synergistic effect between La(III) and Mo(VI) has been identified, leading to enhanced catalytic activity. nih.gov The precise nature of this interaction at the atomic level is a subject of ongoing investigation.
The role of different oxidation states of molybdenum is also critical. In the synthesis of lanthanum molybdate nanoparticles via the Bradley reaction, it has been observed that Mo(VI) can be reduced to Mo(IV) and Mo(V) oxidation states. nih.govacs.org These different oxidation states can have a profound impact on the material's electronic and catalytic properties.
Computational studies, such as density functional theory (DFT) , are invaluable for providing molecular-level insights into reaction mechanisms. For instance, DFT calculations have been used to investigate the activation of molecular oxygen by molybdenum complexes, revealing the nature of the intermediate peroxo species and the catalytic cycle. rsc.orgresearchgate.net While specific DFT studies on lanthanum oxomolybdenum are still growing, the application of these methods holds great promise for elucidating reaction pathways and guiding the design of more efficient catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
